5-Fluoro-2-(trifluoromethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSNFNZCKPANLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372129 | |
| Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-95-5 | |
| Record name | 5-fluoro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 5-Fluoro-2-(trifluoromethyl)benzamide
Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-2-(trifluoromethyl)benzamide
Executive Summary
This compound (CAS 654-95-5) represents a critical scaffold in the synthesis of high-value agrochemicals and pharmaceutical agents.[1] Characterized by the orthogonal electronic effects of a strongly electron-withdrawing trifluoromethyl group at the ortho position and a fluorine atom at the meta position (relative to the amide), this molecule exhibits unique lipophilic and steric profiles.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed to support researchers in optimizing downstream applications.[1]
Molecular Identity & Structural Analysis
The structural integrity of this compound relies on the interplay between the bulky ortho-trifluoromethyl group and the planar benzamide functionality.[1] The steric bulk of the -CF₃ group forces the amide moiety out of planarity with the benzene ring, reducing conjugation and altering reactivity compared to unsubstituted benzamide.[1]
| Property | Data Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 654-95-5 |
| Molecular Formula | C₈H₅F₄NO |
| Molecular Weight | 207.13 g/mol |
| SMILES | NC(=O)c1cc(F)ccc1C(F)(F)F |
| InChI Key | WEJHBEDHLLBJFW-UHFFFAOYSA-N |
| MDL Number | MFCD00236278 |
Electronic Structure & Reactivity
-
Ortho-Effect: The -CF₃ group at position 2 exerts a strong inductive withdrawing effect (-I), significantly reducing the electron density on the amide carbonyl carbon, making it more susceptible to nucleophilic attack during hydrolysis, yet sterically hindered.[1]
-
Meta-Fluorine: The fluorine at position 5 provides a secondary inductive withdrawal while offering a site for potential nucleophilic aromatic substitution (SₙAr) under extreme conditions, though it is generally stable.[1]
Physicochemical Properties Matrix
The following data consolidates experimental values and high-confidence predictive models.
| Parameter | Value / Range | Context & Notes |
| Physical State | Crystalline Solid | White to off-white powder.[1][2] |
| Melting Point | 118 – 119 °C | Distinct from the non-fluorinated analog (160-164°C) [1].[1] |
| Boiling Point | ~247 °C (Predicted) | Decomposition likely precedes boiling at atm pressure.[1] |
| LogP (Octanol/Water) | 1.5 – 1.8 (Predicted) | Moderate lipophilicity driven by the fluorinated motifs.[1] |
| pKa (Amide NH) | ~15.5 | Very weak acid; deprotonation requires strong bases (e.g., NaH).[1] |
| pKa (Conjugate Acid) | ~ -1.5 | Protonation occurs on Oxygen; less basic than benzamide due to EWGs.[1] |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic nature of -CF₃ dominates.[1] |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] |
| H-Bond Donors | 1 | Amide -NH₂ protons.[1] |
| H-Bond Acceptors | 4 | Carbonyl O + 3 Fluorines (weak acceptors).[1] |
Synthetic Workflow: Acid Chloride Route
The most robust synthesis for high-purity this compound involves the conversion of the corresponding benzoic acid.[1] This method avoids the side reactions common in nitrile hydrolysis.[1]
Reaction Scheme
-
Activation: 5-Fluoro-2-(trifluoromethyl)benzoic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂).[1]
-
Amidation: The acid chloride reacts with aqueous ammonia or ammonium hydroxide.[1]
Figure 1: Step-wise synthetic pathway from benzoic acid precursor to final amide.[1][2][3][4]
Detailed Protocol
-
Chlorination: Charge a round-bottom flask with 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and DCM (10 volumes). Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2-3 hours until gas evolution ceases.[1] Evaporate solvent and excess SOCl₂ to yield the crude acid chloride.[1]
-
Amidation: Dissolve the crude acid chloride in dry THF or DCM. Add this solution dropwise to a stirred solution of 28% Ammonium Hydroxide (5.0 eq) at 0°C.
-
Workup: Stir for 1 hour. The product often precipitates.[1] Filter the solid.[1] If no precipitate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water or Toluene/Hexane if necessary to achieve >98% purity.
Analytical Characterization & Logic
Verifying the identity of CAS 654-95-5 requires distinguishing it from its isomers (e.g., 4-fluoro analogs).[1]
NMR Spectroscopy Logic
-
¹H NMR (DMSO-d₆):
-
Amide Protons: Two broad singlets (or one very broad signal) around δ 7.6–8.2 ppm.[1] They are non-equivalent due to restricted rotation caused by the bulky CF₃ group.[1]
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 7.2–7.8 ppm).[1] Look for specific coupling constants (
) characteristic of the 5-fluoro substitution pattern.
-
-
¹⁹F NMR:
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption).[1]
Figure 2: Structure-Property Relationship (SPR) map highlighting the functional impact of substituents.[1][4][5]
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety goggles. Avoid dust formation.[1]
References
-
Indofine Chemical Company. (n.d.).[1] this compound Product Sheet. Retrieved from [1]
-
PubChem. (2025).[1][6] Compound Summary for CAS 654-95-5. National Library of Medicine. Retrieved from [1]
-
Fisher Scientific. (2023).[1] Safety Data Sheet: 2-(Trifluoromethyl)benzamide analogs. Retrieved from [1]
-
ChemicalBook. (2025).[1] Product Properties for this compound. Retrieved from [1]
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- 2. 2-(TRIFLUOROMETHYL)BENZAMIDE CAS#: 360-64-5 [chemicalbook.com]
- 3. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Trifluoromethyl)benzamide | C8H6F3NO | CID 74684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 5-Fluoro-2-(trifluoromethyl)benzamide
Executive Summary
5-Fluoro-2-(trifluoromethyl)benzamide (CAS 654-95-5) is a specialized fluorinated building block critical to the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Distinguished by its dual-fluorination pattern—combining an electron-withdrawing trifluoromethyl (
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, downstream transformations (specifically the Hofmann rearrangement), and safety protocols.
Physicochemical Profile
The following data represents the standard specification for high-purity research-grade material.
| Property | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 207.13 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 118 – 119 °C | Distinct from non-fluorinated analog (160°C) |
| Solubility | Soluble in DMSO, Methanol, EtOAc | Sparingly soluble in water |
| Acidity (pKa) | ~13-14 (Amide N-H) | Estimated based on benzamide class |
| LogP | ~1.8 – 2.1 | Enhanced lipophilicity vs. benzamide |
Synthetic Methodologies
Two primary routes are employed for the synthesis of CAS 654-95-5, selected based on scale and available precursors.
Route A: Ammonolysis of Acid Chloride (Laboratory Scale)
This method is preferred for small-scale, high-purity synthesis, avoiding the harsh conditions of nitrile hydrolysis.
Precursor: 5-Fluoro-2-(trifluoromethyl)benzoic acid.
-
Activation: The benzoic acid derivative is refluxed with thionyl chloride (
) or oxalyl chloride ( ) with a catalytic amount of DMF to generate the acid chloride. -
Amidation: The crude acid chloride is added dropwise to a cold (
), stirred solution of aqueous ammonia ( ) or anhydrous ammonia in dioxane. -
Isolation: The resulting precipitate is filtered, washed with water to remove ammonium salts, and recrystallized from ethanol/water.
Route B: Controlled Hydrolysis of Nitrile (Industrial Scale)
Precursor: 5-Fluoro-2-(trifluoromethyl)benzonitrile.
-
Reaction: The nitrile is treated with alkaline hydrogen peroxide (
) or sulfuric acid ( ). -
Selectivity Control: Reaction time must be strictly monitored to prevent over-hydrolysis to the benzoic acid.
Visualization: Synthetic Pathways
Figure 1: Dual synthetic pathways accessing CAS 654-95-5 via Acid Chloride activation or Nitrile hydrolysis.
Key Reactivity: The Hofmann Rearrangement
The most critical application of this compound in drug discovery is its conversion to 5-Fluoro-2-(trifluoromethyl)aniline . This aniline is a "privileged structure" found in various kinase inhibitors and anti-androgens.
Protocol: Oxidative Rearrangement
Objective: Convert the primary amide to a primary amine with the loss of one carbonyl carbon.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Oxidant: Sodium Hypobromite (
) generated in situ ( ) or Phenyliodine(III) diacetate (PIDA). -
Solvent: Water/Dioxane or Methanol.
Step-by-Step Methodology:
-
Preparation: Dissolve
(4.0 eq) in water and cool to . Add Bromine ( , 1.1 eq) dropwise to form . -
Addition: Add the benzamide substrate to the hypobromite solution. Stir at
for 30 minutes.-
Observation: The solution may turn yellow/orange.
-
-
Rearrangement: Heat the reaction mixture to
for 1-2 hours. -
Workup: Cool to room temperature. Extract the resulting oil (aniline) with Ethyl Acetate. Dry over
and concentrate.
Visualization: Downstream Transformations
Figure 2: Reactivity map highlighting the Hofmann rearrangement to the aniline and dehydration to the nitrile.[5][7][8]
Applications in Drug Discovery
The 5-fluoro-2-(trifluoromethyl) motif is engineered to optimize pharmacokinetics (PK):
-
Metabolic Stability: The C-F bond at position 5 blocks metabolic oxidation (e.g., by Cytochrome P450) at a typically reactive site on the aromatic ring.
-
Lipophilicity: The
group significantly increases , enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -
Electronic Effects: The electron-withdrawing nature of both groups deactivates the ring, influencing the pKa of attached amines (in the aniline derivative) and altering binding affinity in protein pockets.
Target Classes:
-
Kinase Inhibitors: Used as a scaffold for ATP-competitive inhibitors.
-
Androgen Receptor Antagonists: Structural analogs are explored in prostate cancer therapeutics.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation.[3][9][10] |
| H319 | Causes serious eye irritation.[3][9][10] |
| H335 | May cause respiratory irritation.[3][10][11] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.
-
Storage: Store in a cool, dry place (
). Keep container tightly closed to prevent hydrolysis over long periods.
References
-
Indofine Chemical Company. (n.d.). This compound Product Specification. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-(Trifluoromethyl)benzamide. (Used as surrogate for general benzamide safety data). Retrieved from
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from
-
National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from (Note: Generalized citation for CF3 bioisostere application).
Sources
- 1. This compound | 654-95-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. store.p212121.com [store.p212121.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 5. Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzamide - Wikipedia [en.wikipedia.org]
- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
The Ascendant Therapeutic Potential of 5-Fluoro-2-(trifluoromethyl)benzamide Derivatives: A Technical Guide for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This in-depth technical guide delves into the burgeoning field of 5-Fluoro-2-(trifluoromethyl)benzamide derivatives, a chemical scaffold poised for significant impact in modern drug discovery. We will explore the rationale behind their design, key biological activities, and the experimental methodologies crucial for their evaluation. This document is intended to serve as a comprehensive resource, blending established scientific principles with actionable insights to empower researchers in their quest for novel therapeutics.
Introduction: The Strategic Incorporation of Fluorine in Drug Design
The introduction of fluorine and trifluoromethyl groups into small molecules has become a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The this compound scaffold represents a strategic convergence of these beneficial attributes, making its derivatives prime candidates for investigation across a spectrum of therapeutic areas.
This guide will provide a detailed exploration of the known and potential biological activities of this class of compounds, with a particular focus on their applications in oncology and enzyme inhibition. We will dissect the synthetic pathways, provide robust protocols for biological evaluation, and discuss the critical structure-activity relationships that govern their efficacy.
Synthetic Strategies: Building the this compound Core
The synthesis of the this compound core and its subsequent derivatization is a critical first step in the exploration of its biological potential. A general and adaptable synthetic route is paramount for generating a diverse library of analogues for structure-activity relationship (SAR) studies.
General Synthesis of the Benzamide Scaffold
A common and effective method for the synthesis of benzamide derivatives involves the coupling of a carboxylic acid with an amine. For the 5-Fluoro-2-(trifluoromethyl)benzoic acid core, a multi-step synthesis starting from commercially available precursors is often employed.
Experimental Protocol: Synthesis of N-substituted this compound Derivatives
-
Activation of the Carboxylic Acid: To a solution of 5-Fluoro-2-(trifluoromethyl)benzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (3-dimethylamino-propyl)-ethyl-carbodiimide hydrochloride (EDC) (1.2 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents). The reaction mixture is then stirred at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.
It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure high yields.
Biological Activities and Therapeutic Potential
While direct biological data for a wide range of this compound derivatives is still emerging, the known activities of structurally similar compounds provide compelling evidence for their therapeutic potential, particularly as anticancer agents and enzyme inhibitors.
Anticancer Activity: A Focus on Kinase Inhibition
The trifluoromethyl group is a common feature in many FDA-approved kinase inhibitors. Compounds bearing the trifluoromethyl-substituted benzamide moiety have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Many quinazoline derivatives, which are structurally related to benzamides, have shown significant anticancer activities by targeting key cellular pathways involved in cancer cell growth and survival[1]. For instance, some quinazoline compounds are effective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are crucial for tumor progression and angiogenesis[1].
A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to be potent EGFR inhibitors. One particular compound demonstrated significant antitumor activity against A549, MCF-7, and PC-3 cancer cell lines, with IC50 values of 0.35 µM, 3.24 µM, and 5.12 µM, respectively[2]. This compound also inhibited EGFR kinase with an IC50 of 0.091 µM and was found to induce apoptosis and cell cycle arrest in the G2/M phase[2].
Furthermore, novel 4-(arylaminomethyl)benzamide derivatives have been identified as potent tyrosine kinase inhibitors. Certain analogues with a (trifluoromethyl)benzene ring showed high inhibitory activity against EGFR, with inhibitions of 91% and 92% at a concentration of 10 nM[3].
These findings strongly suggest that this compound derivatives are promising candidates for development as kinase inhibitors for cancer therapy.
Table 1: Anticancer and Kinase Inhibitory Activities of Structurally Related Compounds
| Compound Class | Target/Cell Line | Activity (IC50 or % Inhibition) | Reference |
| 5-Trifluoromethylpyrimidine derivative | A549 (Lung Cancer) | 0.35 µM | [2] |
| 5-Trifluoromethylpyrimidine derivative | MCF-7 (Breast Cancer) | 3.24 µM | [2] |
| 5-Trifluoromethylpyrimidine derivative | PC-3 (Prostate Cancer) | 5.12 µM | [2] |
| 5-Trifluoromethylpyrimidine derivative | EGFR Kinase | 0.091 µM | [2] |
| 4-(Arylaminomethyl)benzamide derivative | EGFR Kinase | 91% inhibition at 10 nM | [3] |
| 4-(Arylaminomethyl)benzamide derivative | EGFR Kinase | 92% inhibition at 10 nM | [3] |
| Phthalazine derivative | MCF-7 (Breast Cancer) | 0.15 µM | [1] |
| Phthalazine derivative | HepG-2 (Liver Cancer) | 0.12 µM | [1] |
| Phthalazine derivative | VEGFR-2 | 0.148 µM | [1] |
Other Potential Biological Activities
The benzamide scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. Beyond anticancer activity, derivatives of this compound may exhibit other therapeutic properties, including but not limited to:
-
Antimicrobial Activity: Benzamide derivatives have been explored for their antibacterial and antifungal properties.
-
Antiviral Activity: Some benzamide-based compounds have shown promising activity against various viruses[4].
-
Enzyme Inhibition: Besides kinases, other enzymes could be potential targets for this class of compounds.
Experimental Protocols for Biological Evaluation
Rigorous and reproducible biological evaluation is essential to determine the therapeutic potential of novel this compound derivatives. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay: Kinase-Glo® Luminescent Assay
The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.
Protocol: Kinase-Glo® Assay
-
Kinase Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase of interest (e.g., EGFR), its specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the this compound derivatives at various concentrations to the reaction wells. Include a no-inhibitor control and a positive control inhibitor.
-
Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined period (e.g., 60 minutes).
-
ATP Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a luminometer.
-
Data Analysis: A decrease in the luminescent signal indicates kinase activity (ATP consumption), and the potency of the inhibitor is determined by calculating the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The systematic modification of the this compound scaffold is crucial for optimizing its biological activity and understanding its mechanism of action.
Key Structural Considerations
Based on the data from related compounds, several structural features are likely to be important for the activity of this compound derivatives:
-
The Amide Linker: The N-substituent on the benzamide will significantly influence the compound's properties. The size, electronics, and hydrogen bonding capacity of this group can dramatically affect binding to the target protein.
-
The Fluorine Atom: The position and presence of the fluorine atom on the benzoyl ring can impact the compound's electronics and ability to form key interactions within a binding pocket.
-
The Trifluoromethyl Group: This bulky, lipophilic group can play a crucial role in target engagement and can also block metabolic degradation, thereby increasing the compound's half-life.
A comprehensive SAR study would involve the synthesis and evaluation of a library of derivatives with systematic variations at these positions.
Potential Signaling Pathways
Given the prevalence of kinase inhibition among structurally similar compounds, it is highly probable that this compound derivatives exert their anticancer effects by modulating key signaling pathways. A likely target is the receptor tyrosine kinase (RTK) signaling cascade, which plays a central role in cell proliferation, survival, and differentiation.
Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. The strategic combination of a fluorine atom and a trifluoromethyl group on a benzamide core provides a strong foundation for designing compounds with favorable drug-like properties. While direct biological data for this specific class of derivatives is still emerging, the compelling anticancer and kinase inhibitory activities of structurally related compounds provide a clear and exciting path forward for research and development.
Future efforts should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Through a combination of rational drug design, robust synthetic chemistry, and rigorous biological testing, the full therapeutic potential of this promising class of molecules can be unlocked.
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Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. Available from: [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. PubMed Central. Available from: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available from: [Link]
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New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. PubMed Central. Available from: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available from: [Link]
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Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PubMed Central. Available from: [Link]
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Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PubMed Central. Available from: [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Fluoro-2-(trifluoromethyl)benzamide
Introduction: Unveiling the Potential of a Fluorinated Benzamide
5-Fluoro-2-(trifluoromethyl)benzamide is an aromatic organic compound characterized by the presence of a benzamide core, a fluorine atom at the 5-position, and a trifluoromethyl group at the 2-position of the benzene ring. This compound is a white to off-white solid, stable under normal conditions, and finds its primary application in laboratory and research settings.[1] The strategic placement of fluorine and trifluoromethyl moieties on the benzamide scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable functional group in drug design.[2][3] Similarly, the incorporation of fluorine atoms can modulate the electronic properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.[4]
While the specific mechanism of action for this compound is not yet extensively documented, its structural features suggest several plausible biological activities. This guide will explore these potential mechanisms based on the known pharmacology of structurally related compounds. We will delve into hypothesized interactions with various biological targets and provide detailed experimental protocols for researchers to validate these hypotheses.
Hypothesized Mechanisms of Action: A Multi-faceted Pharmacological Profile
The benzamide scaffold and its fluorinated derivatives have been implicated in a wide range of biological activities. Below, we explore the most plausible mechanisms of action for this compound, supported by evidence from analogous compounds.
Ion Channel Modulation: A Potential Sodium Channel Blocker
Benzamide derivatives have been identified as potent modulators of voltage-gated sodium channels (Nav). For instance, a non-central nervous system penetrant benzamide has demonstrated high affinity and selectivity for the Nav1.7 subtype, which is a key player in pain signaling.[] This compound effectively reverses hyperalgesia and allodynia in rat models of inflammatory and neuropathic pain.[]
Hypothesized Mechanism: this compound may act as an antagonist at voltage-gated sodium channels, particularly Nav1.7. By binding to the channel protein, it could stabilize the inactivated state, thereby inhibiting the propagation of action potentials in sensory neurons and exerting an analgesic effect. The trifluoromethyl group could enhance the compound's interaction with the hydrophobic pockets of the channel protein.
Caption: Hypothesized kinase inhibition by this compound.
Induction of Ferroptosis: A Novel Anti-cancer Strategy
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recently, 2-(trifluoromethyl)benzimidazole derivatives have been discovered as novel inducers of ferroptosis. [6]These compounds were found to inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent lipid peroxidation, ultimately causing cell death in cancer cells. [6] Hypothesized Mechanism: this compound, sharing the trifluoromethyl-substituted aromatic core, may also induce ferroptosis. It could potentially inhibit system Xc- or other key regulators of ferroptosis, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death. This presents a novel and promising anti-cancer mechanism.
Caption: Hypothesized induction of ferroptosis by this compound.
Antimicrobial and Antiviral Activity
Fluorinated benzamide and benzimidazole derivatives have shown promise as antimicrobial and antiviral agents. For instance, 5-fluorouracil-derived benzimidazoles exhibit potent antibacterial and antifungal activities, with a proposed mechanism involving intercalation into DNA, thereby blocking replication. [7]In the antiviral realm, N-[(thiophen-3-yl)methyl]benzamides have been developed as fusion inhibitors of the influenza virus, targeting the hemagglutinin protein. [8] Hypothesized Mechanism:
-
Antimicrobial: this compound could potentially act as a DNA intercalating agent, disrupting DNA replication and transcription in bacteria and fungi.
-
Antiviral: The compound might interfere with viral entry by binding to viral surface proteins like hemagglutinin, preventing the conformational changes necessary for membrane fusion.
Experimental Protocols for Mechanism of Action Elucidation
To validate the aforementioned hypotheses, a systematic experimental approach is required. The following protocols provide a framework for investigating the mechanism of action of this compound.
In Vitro Assays
| Assay Type | Objective | Experimental Protocol |
| Ion Channel Electrophysiology | To determine the effect on voltage-gated sodium channels. | 1. Culture cells expressing the desired Nav channel subtype (e.g., HEK293 cells transfected with Nav1.7). 2. Perform whole-cell patch-clamp recordings. 3. Apply voltage protocols to elicit sodium currents. 4. Perfuse cells with varying concentrations of this compound and record changes in current amplitude and kinetics. 5. Construct dose-response curves to determine the IC50. |
| Kinase Inhibition Assay | To assess the inhibitory activity against specific kinases. | 1. Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). 2. Incubate the kinase of interest (e.g., EGFR, FLT3) with its substrate and ATP in the presence of varying concentrations of the compound. 3. After the reaction, add the ADP-Glo™ reagent to convert ADP to ATP, and then measure the generated luminescence. 4. Calculate the percentage of kinase inhibition and determine the IC50. |
| Cell Viability Assay | To evaluate the cytotoxic effect on cancer cell lines. | 1. Seed cancer cells (e.g., A549 for EGFR, MV4-11 for FLT3) in 96-well plates. 2. Treat the cells with a serial dilution of this compound for 48-72 hours. 3. Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells. 4. Determine the GI50 (concentration for 50% growth inhibition). |
| Ferroptosis Induction Assay | To confirm if cell death occurs via ferroptosis. | 1. Treat cancer cells with the compound in the presence and absence of ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1). 2. Measure cell viability as described above. 3. To directly measure lipid peroxidation, use a fluorescent probe like C11-BODIPY 581/591 and analyze by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates lipid peroxidation. |
| Antimicrobial Susceptibility Testing | To determine the minimum inhibitory concentration (MIC). | 1. Prepare a serial dilution of the compound in a suitable broth medium in a 96-well plate. 2. Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans). 3. Incubate under appropriate conditions. 4. The MIC is the lowest concentration of the compound that completely inhibits visible growth. |
| Antiviral Plaque Reduction Assay | To assess the ability to inhibit viral replication. | 1. Grow a confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well plates. 2. Infect the cells with a known amount of virus in the presence of varying concentrations of the compound. 3. After an adsorption period, overlay the cells with a semi-solid medium containing the compound and incubate to allow plaque formation. 4. Stain the cells and count the number of plaques. 5. Calculate the percentage of plaque reduction and determine the EC50. |
In Vivo Studies
Should in vitro studies yield promising results, subsequent in vivo experiments in animal models would be warranted.
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents. This is crucial for establishing appropriate dosing regimens for efficacy studies.
-
Efficacy Studies:
-
Cancer Models: Utilize xenograft models where human cancer cells are implanted into immunocompromised mice. Administer the compound and monitor tumor growth over time.
-
Pain Models: Employ models of inflammatory pain (e.g., complete Freund's adjuvant-induced paw edema) or neuropathic pain (e.g., chronic constriction injury) to assess the analgesic effects.
-
Infection Models: Use models of bacterial or viral infection to evaluate the in vivo antimicrobial or antiviral efficacy.
-
Data Interpretation and Future Directions
The experimental data gathered from these studies will provide a comprehensive understanding of the mechanism of action of this compound. For instance, a potent inhibition of Nav1.7 in patch-clamp experiments coupled with efficacy in a neuropathic pain model would strongly support an ion channel-mediated mechanism. Similarly, a reduction in tumor growth in a xenograft model that is reversible by ferroptosis inhibitors would point towards a ferroptosis-inducing mechanism.
The presence of the fluorine and trifluoromethyl groups provides ample opportunities for structure-activity relationship (SAR) studies. By synthesizing and testing analogs with modifications at these positions, it may be possible to enhance the potency, selectivity, and pharmacokinetic properties of the lead compound.
Conclusion
This compound is a compound with significant, yet largely unexplored, therapeutic potential. Based on the known activities of structurally related molecules, it is plausible that this compound could act as an ion channel modulator, a kinase inhibitor, an inducer of ferroptosis, or an antimicrobial/antiviral agent. The experimental framework provided in this guide offers a clear path for elucidating its precise mechanism of action. Such studies are essential for unlocking the full potential of this and other fluorinated benzamides in the development of novel therapeutics.
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An In-Depth Technical Guide to the Safe Handling and Application of 5-Fluoro-2-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Fluoro-2-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery.[1] Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a valuable building block for the synthesis of novel therapeutic agents.[2][3] The incorporation of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[2][4] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and relevant chemical properties of this compound to ensure its safe and effective use in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and leverage the full potential of this versatile chemical intermediate.
Understanding the Compound: Physicochemical Properties and Inherent Hazards
A foundational understanding of the physicochemical properties of this compound is paramount to its safe handling. This knowledge informs the selection of appropriate storage conditions, personal protective equipment, and emergency procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 654-95-5 | [5] |
| Molecular Formula | C₈H₅F₄NO | [5] |
| Molecular Weight | 207.13 g/mol | [5] |
| Appearance | White to off-white solid (crystal/powder) | [6] |
| Melting Point | 118-119 °C | [7] |
| Solubility | Expected to have moderate solubility in organic solvents (e.g., acetone, ethanol) and low solubility in water.[6] |
Inherent Hazards: A Mechanistic Perspective
This compound is classified as an irritant.[3] Understanding the chemical basis of its hazards is the first step in establishing a robust safety protocol.
-
Skin and Eye Irritation: As with many benzamide derivatives, direct contact with the skin and eyes can cause significant irritation.[5] This is due to the potential for the amide functional group and the aromatic ring to interact with biological macromolecules in the skin and mucous membranes, leading to an inflammatory response.
-
Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles of this compound may cause respiratory irritation.[5] The fine particles can deposit in the respiratory tract, where they can exert their irritant effects.
Table 2: GHS Hazard Identification
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | H315 |
| Serious Eye Irritation | Category 2A | H319 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335 |
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when handling this compound.
Engineering Controls: The First Line of Defense
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory. This prevents the inhalation of airborne particles.
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of where the compound is handled.[5] Prompt and thorough irrigation is critical in the event of accidental contact.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of appropriate PPE is crucial to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[5] When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves.[5] It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contact with the chemical is suspected.
-
Skin and Body Protection: A standard laboratory coat should be worn to protect the skin.[5] For larger scale operations or where there is a significant risk of splashing, chemical-resistant aprons or suits may be necessary.
-
Respiratory Protection: In situations where engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]
Caption: Workflow for selecting appropriate PPE.
Prudent Laboratory Practices: Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling Procedures
-
Avoid Contact: Every effort should be made to avoid direct contact with the skin and eyes.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Dust Minimization: When handling the solid, use techniques that minimize dust generation, such as gentle scooping rather than pouring.
Storage Requirements
-
Container: Keep the container tightly closed when not in use to prevent contamination and exposure.[5]
-
Environment: Store in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Store separately from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5]
Chemical Reactivity and Stability: A Deeper Dive
This compound is generally stable under normal storage and handling conditions.[5] However, its reactivity with certain classes of chemicals necessitates careful consideration to prevent hazardous reactions.
Incompatible Materials
-
Strong Acids: Benzamides can undergo hydrolysis in the presence of strong acids, particularly at elevated temperatures. This reaction would cleave the amide bond to yield 5-fluoro-2-(trifluoromethyl)benzoic acid and an ammonium salt.[8][9] The reaction can be exothermic and may generate corrosive fumes.
-
Strong Bases: In the presence of strong bases, the amide can also be hydrolyzed to form the corresponding carboxylate salt and ammonia. This reaction can also be exothermic.
-
Strong Oxidizing and Reducing Agents: While specific reaction details are not extensively documented, it is prudent to avoid contact with strong oxidizing and reducing agents as they may lead to vigorous and potentially hazardous reactions.[5]
Hazardous Decomposition Products
Upon thermal decomposition, this compound can release hazardous gases and vapors, including:[5]
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
The presence of the trifluoromethyl group makes the formation of highly corrosive and toxic hydrogen fluoride a significant concern in the event of a fire.
Caption: Thermal decomposition pathway.
Emergency Procedures: Preparedness and Response
A well-defined emergency plan is crucial for mitigating the consequences of accidental exposure or spills.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek medical attention.[10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5] |
Spill Response
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for proper disposal. The area should then be decontaminated.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.
Application in Drug Discovery and Development: A Practical Protocol
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][6] The following is a representative, generalized protocol for the use of this compound in an amidation reaction, a common step in drug synthesis.
Representative Experimental Protocol: Synthesis of a Substituted Benzamide
Objective: To synthesize a novel N-substituted-5-fluoro-2-(trifluoromethyl)benzamide via an amidation reaction.
Materials:
-
This compound
-
A primary or secondary amine
-
A suitable coupling agent (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., dimethylformamide - DMF, or dichloromethane - DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, saturated aqueous sodium bicarbonate, brine)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add the coupling agent (1.2 equivalents) and the non-nucleophilic base (2.0-3.0 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Caption: A generalized workflow for an amidation reaction.
Conclusion
This compound is a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its safe and effective use hinges on a thorough understanding of its properties and hazards, the consistent application of robust safety protocols, and a commitment to prudent laboratory practices. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely harness the potential of this important chemical intermediate to advance the frontiers of pharmaceutical innovation.
References
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An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzamide
This guide provides a comprehensive technical overview of 5-Fluoro-2-(trifluoromethyl)benzamide, a fluorinated aromatic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its fundamental molecular properties, discuss plausible synthetic pathways with detailed experimental protocols, and explore its potential biological significance, grounded in the established roles of its key functional groups.
Core Molecular Profile
This compound is a synthetic organic compound characterized by a benzamide core structure substituted with two distinct fluorine-containing moieties. Understanding its basic molecular characteristics is the foundation for appreciating its chemical behavior and potential applications.
Molecular Formula and Weight
The chemical identity of this compound is defined by its constituent atoms and their arrangement.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.13 g/mol | [1] |
Structural Features and Their Implications
The structure of this compound, shown below, is key to its properties. The benzene ring is substituted with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position relative to the benzamide functional group.
Caption: 2D structure of this compound.
The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. This can enhance the compound's lipophilicity and metabolic stability, which are often desirable characteristics in drug candidates. The fluorine atom at the 5-position further modulates the electronic environment and can influence binding interactions with biological targets. Benzamides, as a class, are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and their relative stability.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The proposed synthesis is a three-step process, starting from the commercially available 5-Fluoro-2-(trifluoromethyl)benzoic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed, hypothetical procedures based on well-established chemical transformations.
Step 1: Synthesis of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride
This step involves the conversion of the carboxylic acid to a more reactive acyl chloride.
-
Materials:
-
5-Fluoro-2-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) as solvent
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
In a fume hood, to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution at room temperature. Vigorous gas evolution will be observed.
-
Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 5-Fluoro-2-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This final step involves the amidation of the acyl chloride.
-
Materials:
-
5-Fluoro-2-(trifluoromethyl)benzoyl chloride
-
Aqueous ammonia (NH₄OH) or ammonia gas
-
An appropriate solvent such as dichloromethane or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude 5-Fluoro-2-(trifluoromethyl)benzoyl chloride from the previous step in a suitable solvent in a reaction vessel.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.
-
Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography to afford pure this compound.
-
Potential Biological and Pharmacological Relevance
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorinated benzamides, in particular, have shown a wide range of biological activities.
Insights from Analogous Structures
While specific biological data for this compound is limited in publicly accessible literature, the activity of structurally related compounds can provide valuable insights into its potential applications. For instance, various polyfluorinated benzamides have been synthesized and evaluated as inhibitors of angiogenesis, a critical process in tumor growth and other diseases.
The Role of Fluorine in Drug Design
The strategic placement of fluorine atoms in a drug candidate can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of the drug.
-
Improved Lipophilicity: The trifluoromethyl group, in particular, can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Given these properties, this compound represents a valuable scaffold for the development of novel therapeutic agents, potentially in areas such as oncology and inflammatory diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for analogous compounds, it may be an irritant to the skin, eyes, and respiratory system. Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a benzamide core with strategic fluorination imparts properties that are highly sought after in modern drug discovery. The synthetic pathway outlined in this guide, based on established chemical principles, provides a clear and feasible route to obtaining this valuable molecule for further research and development. Future investigations into the specific biological activities of this compound are warranted and could lead to the discovery of novel therapeutic agents.
References
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
Sources
Computational & Spectroscopic Profiling of 5-Fluoro-2-(trifluoromethyl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
5-Fluoro-2-(trifluoromethyl)benzamide (CAS: 654-95-5) represents a critical scaffold in modern medicinal chemistry, particularly in the design of central nervous system (CNS) agents and agrochemicals. Its structural uniqueness lies in the dual-fluorination pattern: the ortho-trifluoromethyl group (
This guide provides a rigorous framework for the theoretical characterization of this molecule. Unlike standard planar benzamides, the 2-position substitution forces a non-planar geometry that drastically alters its spectroscopic signature and binding kinetics. This document synthesizes Density Functional Theory (DFT) methodologies, vibrational assignments, and molecular docking protocols to provide a self-validating research standard.
Structural Architecture & Steric Theory
Before initiating computational workflows, one must understand the governing internal forces.
The Ortho-Effect and Planarity
In unsubstituted benzamide, the amide group (
-
Theoretical Consequence: The amide bond rotates out of the phenyl plane (dihedral angle
). -
Electronic Consequence: Resonance between the nitrogen lone pair and the aromatic ring is decoupled, increasing the double-bond character of the Carbonyl (
) and raising its vibrational frequency.
Electronic Modulation
-
5-Fluoro Substituent: Acts as a
-withdrawer (inductive effect) but a -donor. It selectively deactivates the ring toward electrophilic attack at the ortho and para positions relative to itself, guiding metabolic oxidation away from these sites.
Computational Methodology (DFT Protocol)[4]
To accurately predict the properties of this molecule, a specific level of theory is required to account for the electron correlation effects of the multiple fluorine atoms.
The Standardized Workflow
The following protocol uses the B3LYP hybrid functional, which has been validated for fluorinated benzamides to yield bond lengths within 0.02 Å of X-ray diffraction data.
Figure 1: Standardized computational workflow for fluorinated benzamides. Note the loop-back at the frequency step to ensure a true local minimum.
Step-by-Step Execution
-
Basis Set Selection: Use 6-311++G(d,p).[1][2] The diffuse functions (++) are mandatory for describing the lone pairs on the Fluorine and Oxygen atoms, and polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.
-
Solvation Model: Apply the IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with water (
) if simulating biological environments, or DMSO for spectroscopic comparison. -
Scaling Factors: Raw DFT vibrational frequencies overestimate experimental values due to anharmonicity. Apply a scaling factor of 0.961 for B3LYP/6-311++G(d,p) to align with FT-IR data.
Spectroscopic Validation (Vibrational Analysis)
The theoretical data must be validated against experimental FT-IR or FT-Raman spectra. Below are the predicted characteristic peaks for this compound.
Diagnostic Vibrational Modes
| Vibrational Mode | Theoretical ( | Scaled ( | Intensity | Description |
| ~3550 | ~3410 | Medium | Asymmetric stretching of free amine. | |
| ~3420 | ~3285 | Medium | Symmetric stretching (H-bonded). | |
| ~1715 | ~1650 | Very Strong | Amide I band. Up-shifted due to CF3. | |
| ~1600 | ~1540 | Strong | Aromatic ring breathing. | |
| ~1250 | ~1200 | Strong | Aryl-Fluorine stretch. | |
| ~1150 | ~1105 | Strong | Trifluoromethyl deformation. |
Critical Observation: In non-fluorinated benzamide, the Amide I band typically appears near 1630-1640 cm⁻¹. The electron-withdrawing nature of the
Electronic Properties & Reactivity[5][6][7]
Frontier Molecular Orbitals (FMO)
The energy gap (
-
HOMO Location: Localized primarily on the amide nitrogen and the aromatic ring carbons meta to the electron-withdrawing groups.
-
LUMO Location: Concentrated on the electron-deficient
group and the carbonyl carbon. -
Significance: A lower HOMO-LUMO gap (typically < 4.5 eV for this class) suggests high polarizability, facilitating interaction with protein binding pockets via
-stacking.
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions in drug design.
-
Negative Potential (Red): Concentrated on the Carbonyl Oxygen (
) and the Fluorine atoms. These are Hydrogen Bond Acceptor (HBA) sites. -
Positive Potential (Blue): Concentrated on the Amide Protons (
). These are Hydrogen Bond Donor (HBD) sites. -
Neutral/Green: The aromatic ring face (hydrophobic interactions).
In Silico Bioactivity: Molecular Docking[6]
Benzamide derivatives are well-documented inhibitors of Monoamine Oxidase B (MAO-B) and PfDHODH (Malaria target). The 5-Fluoro-2-(trifluoromethyl) moiety is particularly effective in occupying hydrophobic pockets.
Docking Protocol (AutoDock Vina)
-
Ligand Preparation:
-
Optimize geometry using the DFT protocol above.[1]
-
Save as .pdbqt. Ensure non-polar hydrogens are merged.
-
Crucial: Define the amide bond as rotatable only if the steric barrier allows; otherwise, fix the conformation to the DFT-optimized twisted state.
-
-
Target Preparation:
-
Target: MAO-B (PDB ID: 2V5Z) .
-
Remove co-crystallized ligand and water molecules.
-
Add polar hydrogens and Kollman charges.
-
-
Grid Box Generation: Center the grid on the FAD cofactor binding site (approx.
Å).
Interaction Pathway
The following diagram illustrates the predicted binding mode based on structure-activity relationship (SAR) data of analogous fluorinated benzamides.
Figure 2: Predicted interaction map of this compound within the MAO-B active site. The CF3 group occupies the hydrophobic sub-pocket.
References
-
Siddiqui, Z. A., et al. (2025).[3] "Ferrocenyl amino acid-linked fluoro-benzamide hybrids for multitargeted cancer therapy: Synthesis, quantum chemical computations, spectroscopic investigation." Journal of Molecular Structure, 1321, 139860.[3] Link
-
Nath, M., et al. (2019). "Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent." Science Alert. Link
-
Vural, H., et al. (2021). "DFT studies of structural and nonlinear optical properties of 5-(Trifluoromethyl)pyridine-2-Thiol." Journal of Engineering Research and Applied Science. Link
-
Turguf, G., et al. (2020). "DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole." ACS Omega. Link
-
SynQuest Laboratories. (2023). "Safety Data Sheet: this compound." Link
-
PubChem. (2025).[4] "Compound Summary: 2-Fluoro-4-(trifluoromethyl)benzamide (Isomer Analog)." National Library of Medicine. Link
Sources
Methodological & Application
analytical methods for the characterization of 5-Fluoro-2-(trifluoromethyl)benzamide
Content Type: Technical Application Note & Protocol Guide
Target Audience: Analytical Chemists, Process Development Scientists, QC Managers
Subject Matter: CAS 654-95-5 |
Introduction & Physicochemical Profile[2][3][4]
5-Fluoro-2-(trifluoromethyl)benzamide (CAS 654-95-5) is a critical fluorinated intermediate used in the synthesis of high-potency agrochemicals and pharmaceutical APIs. Its unique structure—featuring both a trifluoromethyl group (
This guide outlines a validated, multi-modal characterization strategy designed to ensure structural integrity and purity.
Table 1: Physicochemical Critical Quality Attributes (CQAs)
| Property | Value / Range | Analytical Relevance |
| Molecular Formula | Basis for HRMS confirmation. | |
| Molecular Weight | 207.13 g/mol | Target ion |
| Melting Point | 118 – 119 °C | Key indicator of solid-state purity; lower values indicate solvent occlusion or impurities.[3] |
| Solubility | DMSO, Methanol, Acetonitrile | Soluble in polar aprotic solvents; poor water solubility requires high-organic HPLC gradients.[3] |
| pKa (Predicted) | ~13-14 (Amide) | Non-ionizable in standard reversed-phase pH ranges (2-8). |
Structural Elucidation: High-Resolution NMR Spectroscopy
Rationale: Standard
Protocol 1: Dual-Channel NMR Characterization
Objective: To unambiguously assign the structure and quantify isomeric impurities (e.g., 3-fluoro or 4-fluoro isomers) which have distinct
Sample Preparation:
-
Weigh ~10 mg of analyte into a clean vial.
-
Dissolve in 600 µL of DMSO-d6 . Note: DMSO is preferred over
to prevent amide proton exchange and ensure sharp peaks for the group.[3] -
Transfer to a 5mm NMR tube.[3]
Instrument Parameters:
-
Frequency: 400 MHz (minimum) for
; 376 MHz for .[3] -
Temperature: 298 K.[3]
-
Pulse Sequence:
- : zg30 (standard pulse).[3]
- : zgig (inverse gated decoupling) to eliminate NOE for quantitative integration.
Expected Spectral Features:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| -58.0 to -63.0 | Singlet (or weak doublet) | Typical range for ortho-substituted trifluoromethyl groups. | ||
| -105.0 to -115.0 | Multiplet | Shows complex coupling ( | ||
| 7.60 – 8.20 | Broad Singlets (2H) | Amide protons are non-equivalent due to restricted rotation. | ||
| 7.20 – 7.80 | Multiplets (3H) | Aromatic protons split by both |
Workflow Diagram: NMR Structural Verification
Caption: Logic flow for NMR verification, prioritizing 19F for purity assessment.
Purity & Impurity Profiling: HPLC-UV/MS
Rationale: While C18 columns are standard, fluorinated compounds often exhibit "fluorophilicity."[3] Using a Pentafluorophenyl (PFP) stationary phase can provide superior selectivity, especially for separating the target benzamide from its hydrolysis product (Benzoic acid derivative) or des-fluoro impurities.[3]
Protocol 2: Orthogonal HPLC Method
System: UHPLC or HPLC with PDA (Photodiode Array) and MS detection.
Method A: Standard C18 (Robustness)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 3.0 mm, 1.8 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide).[3]
Method B: Fluorophenyl (Selectivity)
-
Column: Phenomenex Kinetex F5 or Waters XSelect HSS PFP.[3]
-
Mechanism: Separates based on
interactions and dipole-dipole interactions specific to the fluorine atoms. -
Benefit: Resolves positional isomers (e.g., 4-fluoro vs 5-fluoro) that may co-elute on C18.
Impurity Markers to Monitor:
-
Precursor: 5-Fluoro-2-(trifluoromethyl)benzonitrile (Dehydration impurity).
-
Hydrolysis Product: 5-Fluoro-2-(trifluoromethyl)benzoic acid (Acidic impurity).
-
By-product: 2-(Trifluoromethyl)benzamide (Des-fluoro impurity).
Workflow Diagram: Method Development Logic
Caption: Decision tree for selecting the optimal stationary phase for fluorinated benzamides.
Solid-State Characterization
For drug development, the solid form (polymorph) is critical for bioavailability.[3]
Protocol 3: Thermal Analysis (DSC)
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Pan: Tzero Aluminum, crimped.
-
Ramp: 10 °C/min from 30 °C to 200 °C.
-
Analysis:
-
Look for a sharp endotherm at 118-119 °C (Melting).
-
Warning: An endotherm followed by an exotherm indicates a polymorph transition or decomposition.[3]
-
References
-
Indofine Chemical Company. (n.d.).[2][3] this compound Product Specification. Retrieved February 2, 2026, from [Link][3]
-
Oakwood Chemical. (n.d.).[3] Safety Data Sheet: this compound. Retrieved February 2, 2026, from [Link][3]
-
Dolbier, W. R. (2009).[3] Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Contextual reference for
shift ranges). -
Euerby, M. R., & Petersson, P. (2003).[3] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.[3] (Grounding for PFP vs C18 selectivity).
Sources
Application Notes and Protocols for the Use of 5-Fluoro-2-(trifluoromethyl)benzamide in the Development of Enzyme Inhibitors
Introduction: The Strategic Importance of the 5-Fluoro-2-(trifluoromethyl)benzamide Scaffold in Medicinal Chemistry
This compound (CAS 654-95-5) is a synthetically versatile aromatic compound that has emerged as a privileged scaffold in modern drug discovery.[1][2] Its utility lies not in its intrinsic biological activity, but in the unique physicochemical properties imparted by its constituent groups, which can be leveraged to design potent and selective enzyme inhibitors. The strategic placement of the fluorine atom and the trifluoromethyl (CF3) group on the benzamide core offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.
The trifluoromethyl group is particularly noteworthy. It is a strong electron-withdrawing group that is highly lipophilic, enhancing a molecule's ability to cross cellular membranes.[3] Furthermore, the CF3 group is metabolically stable and can engage in unique non-covalent interactions within enzyme active sites, such as orthogonal multipolar interactions, which can significantly enhance binding affinity. The fluorine atom, on the other hand, can modulate the pKa of the amide group and block potential sites of metabolic oxidation, thereby improving the metabolic stability and oral bioavailability of a drug candidate.
These properties make this compound and its isomers valuable starting materials for the synthesis of a diverse range of biologically active molecules.[3][4] This guide will provide detailed application notes and protocols on how this scaffold is utilized in the development of inhibitors for several important classes of enzymes, reflecting its broad applicability in therapeutic areas such as oncology and metabolic diseases.
Application Note 1: A Scaffold for Novel Kinase Inhibitors
Background: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The benzamide moiety is a common feature in many approved kinase inhibitors, and the introduction of trifluoromethyl groups has been a successful strategy in the development of new kinase-targeted therapies.[5]
Causality of Experimental Design: The development of kinase inhibitors often begins with a high-throughput screen to identify initial hits. Subsequently, the mechanism of inhibition is elucidated through kinetic studies. The following protocols are designed to first identify inhibitory activity and then to characterize the nature of that inhibition.
Experimental Workflow: Screening and Characterization of Kinase Inhibitors
Caption: Workflow for kinase inhibitor discovery using a benzamide-based library.
Protocol 1: Determination of Kinase Inhibition (IC50)
This protocol is a general guideline and should be optimized for the specific kinase of interest.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (derived from this compound) in 100% DMSO.
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 2X substrate (e.g., a specific peptide) and ATP solution in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of the test compound in DMSO. A typical starting range would be from 100 µM to 0.001 µM.
-
Add 1 µL of the serially diluted compound to the appropriate wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Add 24 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (less than 10-15% of substrate consumed).[6]
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).
-
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Application Note 2: Development of α-Glucosidase Inhibitors for Antidiabetic Therapies
Background: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[7] Derivatives of fluorinated benzamides have been explored for their potential as α-glucosidase inhibitors.[7]
Causality of Experimental Design: The primary function of α-glucosidase is to hydrolyze a substrate. Therefore, a straightforward and reliable method to assess inhibition is to monitor the rate of product formation from a chromogenic substrate in the presence and absence of the inhibitor.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in 0.1 M phosphate buffer (pH 6.8). The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
-
Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Inhibitor Solutions: Prepare a stock solution of the test compound in DMSO and serially dilute it to obtain a range of concentrations.
-
Positive Control: Acarbose can be used as a positive control inhibitor.
-
-
Assay Procedure:
-
To a 96-well plate, add 20 µL of the test inhibitor solution at various concentrations.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Data Summary: Representative Inhibitory Activities
The following table summarizes hypothetical IC50 values for different classes of enzyme inhibitors that can be developed using the this compound scaffold.
| Enzyme Target Class | Example Scaffold Derivative | Representative IC50 Range | Therapeutic Area |
| Protein Kinases | Trifluoromethyl-substituted benzamides | 0.01 - 5 µM | Oncology |
| α-Glucosidase | 5-Fluoro-2-oxindole derivatives | 10 - 100 µM | Diabetes |
| PARP-1 | 5-Fluoro-benzimidazole-4-carboxamides | 0.05 - 2 µM | Oncology |
Application Note 3: Targeting DNA Repair with PARP-1 Inhibitors
Background: Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Fluorinated benzimidazole-4-carboxamides, which can be synthesized from precursors like this compound, have shown potent PARP-1 inhibitory activity.[8]
Causality of Experimental Design: PARP-1 consumes NAD+ as a substrate to synthesize poly(ADP-ribose) chains. Therefore, a common assay format involves using a biotinylated NAD+ substrate and detecting the incorporation of biotin into histone proteins (a PARP-1 target) using a colorimetric or chemiluminescent readout.
Experimental Workflow: PARP-1 Inhibition Assay
Caption: Workflow for a typical PARP-1 colorimetric assay.
Protocol 3: Colorimetric PARP-1 Inhibition Assay
-
Plate Preparation:
-
Coat a 96-well plate with histone proteins overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Assay Procedure:
-
Add 50 µL of PARP-1 assay buffer to each well.
-
Add 10 µL of serially diluted test compound (or DMSO for control) to the wells.
-
Add 10 µL of human PARP-1 enzyme and incubate for 15 minutes at room temperature.
-
Start the reaction by adding 20 µL of a reaction mixture containing biotinylated NAD+ and activated DNA (nicked DNA).
-
Incubate for 60 minutes at 30°C.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 100 µL of 1 M sulfuric acid.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
General Protocols for Mechanistic Studies
Understanding the mode of inhibition is a critical step in drug development.[6] The following protocol outlines how to perform enzyme kinetic studies to determine if an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.
Protocol 4: Determining the Mode of Inhibition
Causality and Logic: By measuring the initial reaction rates at various substrate and inhibitor concentrations, one can determine how the inhibitor affects the enzyme's kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity). This relationship reveals the inhibitor's binding mode. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.
-
Experimental Setup:
-
This experiment requires a matrix of conditions. You will test at least 5-6 different substrate concentrations (e.g., spanning from 0.5x Km to 5x Km) and at least 3-4 different inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Set up the enzymatic assay as described in the previous protocols. For each inhibitor concentration, perform a full substrate titration.
-
-
Data Collection:
-
Measure the initial reaction velocity (rate) for each combination of substrate and inhibitor concentration. It is crucial that these measurements are taken in the linear phase of the reaction.[6]
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.
-
To more clearly visualize the inhibition mode, transform the data into a Lineweaver-Burk plot (double reciprocal plot): 1/velocity vs. 1/[Substrate].
-
Competitive Inhibition: The lines will intersect on the y-axis.
-
Non-competitive Inhibition: The lines will intersect on the x-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Mixed Inhibition: The lines will intersect in the second or third quadrant.
-
-
Use non-linear regression analysis to fit the data to the appropriate Michaelis-Menten equations for each inhibition model to calculate the inhibition constant (Ki).
-
Conclusion and Future Perspectives
This compound is a testament to the power of fluorine chemistry in modern drug design. Its value as a molecular scaffold is evident from its application in the development of inhibitors against diverse enzyme targets. The protocols and workflows detailed in this guide provide a robust framework for researchers to utilize this and similar scaffolds in their own drug discovery programs. Future work will likely see the continued use of this core structure in the design of even more sophisticated and targeted therapies, including covalent inhibitors and proteolysis-targeting chimeras (PROTACs).
References
-
Booth, B. D. (2012). Metabolism and mechanism of action of 5-fluorodeoxycytidine. PubMed, Available at: [Link]
- Google Patents. (n.d.). CN101039914A - Trifluoromethyl-substituted benzamide compounds as kinase inhibitors.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual, Available at: [Link]
-
P212121 Store. (n.d.). This compound | CAS 654-95-5. P212121 Store, Available at: [Link]
-
Frontiers. (2020). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, Available at: [Link]
-
PubMed Central (PMC). (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central (PMC), Available at: [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, Available at: [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubMed Central (PMC). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC), Available at: [Link]
-
MDPI. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, Available at: [Link]
-
MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, Available at: [Link]
-
PubMed. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, Available at: [Link]
-
MDPI. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, Available at: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.p212121.com [store.p212121.com]
- 3. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 4. jelsciences.com [jelsciences.com]
- 5. CN101039914A - Trifluoromethyl-substituted benzamide compounds as kinase inhibitors - Google Patents [patents.google.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 8. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization Techniques for 5-Fluoro-2-(trifluoromethyl)benzamide: An Application Guide
This guide provides a comprehensive overview of crystallization techniques applicable to 5-Fluoro-2-(trifluoromethyl)benzamide, a compound of interest in pharmaceutical and materials science research. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold introduces unique intermolecular interaction potentials that can significantly influence its crystallization behavior. This document is intended for researchers, scientists, and drug development professionals seeking to obtain high-quality crystalline material of this compound for structural analysis, purification, and formulation development.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful crystallization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.13 g/mol | [1] |
| Melting Point | 118-119 °C | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥ 97% | [1] |
The melting point of 118-119°C provides a crucial parameter for techniques such as melt crystallization and for assessing the purity of the obtained crystals. The presence of the highly electronegative fluorine and trifluoromethyl groups can lead to specific intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds, which can influence crystal packing and potentially lead to polymorphism.[3]
The First Crucial Step: Systematic Solvent Solubility Screening
The selection of an appropriate solvent system is the most critical factor in successful crystallization.[4] A systematic solubility screening is therefore a mandatory preliminary step. The ideal solvent for cooling crystallization should dissolve the compound well at elevated temperatures and poorly at lower temperatures. For anti-solvent crystallization, a solvent in which the compound is highly soluble and a miscible anti-solvent in which it is poorly soluble are required.
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid assessment of a wide range of solvents using a minimal amount of material.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane, hexane)
-
Small vials (e.g., 1-2 mL) with screw caps
-
Magnetic stirrer and stir bars (optional)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into each vial.
-
Solvent Addition: Add a measured volume of a single solvent (e.g., 0.1 mL) to the first vial at room temperature.
-
Observation at Room Temperature: Vigorously stir or vortex the mixture for 1-2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Heating: If the solid is not fully soluble at room temperature, gradually heat the vial in a heating block or water bath to near the solvent's boiling point while stirring. Observe and record the temperature at which the solid dissolves completely.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath. Observe and record the extent of crystal formation (e.g., rapid precipitation, slow crystal growth, no crystals).
-
Repeat: Repeat steps 2-5 for each solvent to be tested.
-
Data Compilation: Record the observations in a structured table.
Table 2: Example of a Solubility Screening Table
| Solvent | Polarity Index | Solubility at RT (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Observations upon Cooling | Suitability for Crystallization |
| Water | 10.2 | Insoluble | Insoluble | - | Anti-solvent |
| Ethanol | 5.2 | Sparingly Soluble | Soluble | Slow crystal growth | Good for cooling |
| Acetone | 5.1 | Soluble | Very Soluble | - | Solvent for anti-solvent method |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | - | Solvent for anti-solvent method |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good crystal formation | Good for cooling |
| Heptane | 0.1 | Insoluble | Insoluble | - | Anti-solvent |
Crystallization Protocols
Based on the results of the solubility screening, appropriate crystallization techniques can be selected and optimized. The following protocols are provided as detailed starting points.
Cooling Crystallization
This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.[5]
Principle: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals as the solubility decreases.
Diagram: Cooling Crystallization Workflow
Caption: Workflow for cooling crystallization.
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a pre-heated "good" solvent (e.g., ethanol or toluene, as determined from the solubility screen). Add the solvent portion-wise with continuous stirring and gentle heating until all the solid has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step is crucial to remove particulate matter that can act as unwanted nucleation sites.
-
Slow Cooling: Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.[6]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove the residual solvent.
Anti-Solvent Crystallization
This method is suitable when a compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[7]
Principle: An "anti-solvent" is added to a solution of the compound, reducing its solubility and inducing crystallization.
Diagram: Anti-Solvent Crystallization Workflow
Caption: Workflow for anti-solvent crystallization.
Procedure:
-
Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or heptane) dropwise to the stirred solution. Continue addition until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Re-dissolution (Optional): If excessive precipitation occurs, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear or slightly turbid solution.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the local supersaturation is relieved through crystal growth.
-
Cooling: To improve the yield, the mixture can be cooled in an ice bath after an initial period of crystallization at room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a mixture of the "good" solvent and the "anti-solvent".
-
Drying: Dry the crystals under vacuum.
Evaporative Crystallization
This technique is useful for compounds that are moderately soluble at room temperature and do not have a steep solubility curve with temperature.[8]
Principle: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration and leading to crystallization.
Procedure:
-
Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate) that is not saturated at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.
-
Evaporation Setup: Cover the vial with parafilm and poke a few small holes with a needle. The number and size of the holes will control the rate of evaporation. A slower evaporation rate generally leads to larger and higher-quality crystals.[1]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once crystals of a suitable size have formed, they can be harvested by decanting the mother liquor or by filtration.
Slurry Crystallization
Slurry crystallization is an effective method for purification, especially for removing surface-adsorbed impurities or for converting a less stable polymorphic form to a more stable one.[9]
Procedure:
-
Suspension: Suspend the crystalline this compound in a solvent in which it is sparingly soluble at a given temperature.
-
Agitation: Stir the slurry for an extended period (hours to days) at a constant temperature. During this time, a dynamic process of dissolution and recrystallization occurs, which helps in the rejection of impurities from the crystal lattice.
-
Isolation: After the desired slurry time, isolate the purified crystals by filtration.
-
Washing and Drying: Wash the crystals with a small amount of the fresh, cold slurrying solvent and then dry them.
Melt Crystallization
Given the relatively low melting point of this compound (118-119°C), melt crystallization is a viable solvent-free purification technique.[10]
Procedure:
-
Melting: Heat the solid this compound in a suitable container just above its melting point to form a homogenous melt.
-
Slow Cooling: Slowly cool the melt to a temperature slightly below the melting point to induce nucleation and crystal growth. The cooling rate should be carefully controlled to promote the growth of large, pure crystals.
-
Sweating (Optional): After a significant portion of the melt has crystallized, the temperature can be raised slightly to "sweat" out impurities trapped within the crystal mass.
-
Separation: The purified solid can be separated from the remaining molten impure fraction.
The Impact of Fluoro and Trifluoromethyl Substituents and the Potential for Polymorphism
The presence of both a fluorine atom and a trifluoromethyl group on the benzamide ring can significantly influence the solid-state packing of this compound. These groups can participate in various non-covalent interactions, including:
-
Dipole-Dipole Interactions: The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups can create significant molecular dipoles, leading to strong dipole-dipole interactions that can influence crystal packing.
-
Weak Hydrogen Bonds: C-H···F and C-H···O interactions involving the aromatic protons and the fluorine/carbonyl groups can play a role in stabilizing the crystal lattice.[3]
-
Halogen Bonding: Although less common for fluorine, the potential for halogen bonding should not be entirely dismissed.
These specific interactions can lead to the formation of different crystal packing arrangements, a phenomenon known as polymorphism . Different polymorphs of a compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. It is therefore crucial for researchers to be aware of the potential for polymorphism in this compound and to characterize the obtained crystalline material using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. The crystallization conditions, such as the choice of solvent, cooling rate, and temperature, can all influence which polymorphic form is obtained.
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound is coming out of solution above its melting point. The solution is too concentrated. The cooling rate is too fast. | Use a larger volume of solvent. Lower the temperature at which the solution becomes saturated. Slow down the cooling rate. |
| No Crystals Form | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Add an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Formation of Fine Powder | Rapid nucleation and crystal growth. | Slow down the rate of crystallization by reducing the degree of supersaturation (e.g., slower cooling, slower anti-solvent addition, or slower evaporation). |
| Poor Crystal Quality | Impurities are present. The cooling rate is too fast. | Purify the starting material further. Slow down the crystallization process. |
References
-
Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]
-
Dedert. (n.d.). Crystallization process guide | industrial use. ANDRITZ. Available at: [Link]
-
Panini, P., & Chopra, D. (2015). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 17(38), 7349-7364. Available at: [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. Available at: [Link]
-
Abraham, M. H., & Acree, Jr., W. E. (2014). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 103(9), 2639-2652. Available at: [Link]
- Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC press.
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11049-11080. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]
-
Palmer, D. S., & Mitchell, J. B. O. (2014). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical & Engineering Data, 59(10), 3097-3107. Available at: [Link]
-
Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Hansen, C. M. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6173. Available at: [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Available at: [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]
-
Shete, A. S., Yadav, A. V., & Murthy, M. S. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. AAPS PharmSciTech, 21(3), 99. Available at: [Link]
-
Ulrich, J., & Jones, M. (2004). Melt Crystallization. Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]
-
LibreTexts. (2022). 3.6A: Single Solvent Crystallization. Chemistry LibreTexts. Available at: [Link]
-
wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Available at: [Link]
-
McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 24(10), 2118-2130. Available at: [Link]
-
Nagy, Z. K., & Braatz, R. D. (2012). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Crystal Growth & Design, 12(4), 1896-1905. Available at: [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
Al-Obaidi, H., & Al-badri, K. (2019). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. Pharmaceutics, 11(6), 285. Available at: [Link]
-
Williamson, K. L. (1989). An integrated crystallization-melting point experiment for the organic chemistry laboratory. Journal of Chemical Education, 66(7), 598. Available at: [Link]
-
YouTube. (2020). Selecting a Solvent to Crystallize a Substance. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]
-
Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Chemical Engineering and Applications, 3(3), 179-184. Available at: [Link]
-
Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Available at: [Link]
-
LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. Available at: [Link]
-
Salami, H., & Harris, J. M. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry B, 126(17), 3359-3366. Available at: [Link]
-
Dalvit, C., & Vulpetti, A. (2018). Fluorine local environment: from screening to drug design. Expert Opinion on Drug Discovery, 13(10), 921-933. Available at: [Link]
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Application Notes and Protocols for the Development of Novel 5-Fluoro-2-(trifluoromethyl)benzamide Analogs with Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the rational design, synthesis, and biological evaluation of novel analogs of 5-Fluoro-2-(trifluoromethyl)benzamide. The primary objective is to leverage established medicinal chemistry principles to develop derivatives with enhanced therapeutic potency. This guide offers a flexible framework, encouraging a deep understanding of the underlying scientific principles rather than rigid adherence to a fixed template. We will explore the structure-activity relationships of the benzamide core, provide detailed synthetic protocols for analog generation, and outline a robust screening cascade for the systematic evaluation of their biological activity. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Developing Novel Benzamide Analogs
Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The lead compound, this compound, possesses a unique substitution pattern with a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the benzamide scaffold. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable substituent in drug design.[2][3]
The development of analogs of this compound is driven by the hypothesis that targeted modifications to its structure can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. This application note will guide researchers through a systematic approach to analog design, synthesis, and evaluation, with the ultimate goal of identifying novel drug candidates with superior therapeutic profiles.
Lead Compound Analysis: Understanding the Core Scaffold
A thorough understanding of the physicochemical properties and potential biological targets of this compound is the foundation for rational analog design.
Physicochemical Properties
The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic and steric properties of the benzamide ring. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the pKa of the amide proton and the overall charge distribution of the molecule. The fluorine atom also contributes to the electronic landscape and can influence binding interactions with biological targets.
Potential Biological Targets and Mechanisms of Action
While the specific biological target of this compound may not be fully elucidated, compounds with similar structural features have shown activity against a range of targets. For instance, fluorinated pyrimidines, which share the fluorinated aromatic motif, are known to inhibit thymidylate synthase, a critical enzyme in DNA synthesis, making them effective anticancer agents.[2] Furthermore, various benzamide derivatives have demonstrated antimicrobial and antifungal activities.[1] Based on these precedents, a primary screening strategy should encompass cancer cell lines and a panel of clinically relevant microbial pathogens.
Rational Drug Design and Synthesis Strategy
The design of novel analogs will be guided by established medicinal chemistry principles, including structure-activity relationship (SAR) analysis, bioisosteric replacement, and scaffold hopping.
Structure-Activity Relationship (SAR) Guided Design
While a detailed SAR for this compound is not extensively published, we can infer potential strategies from related benzamide series. Key areas for modification include:
-
The Amide (N-H) Group: Substitution on the amide nitrogen can significantly impact activity. Exploration of a variety of alkyl, aryl, and heterocyclic substituents is a primary avenue for analog development.
-
The Phenyl Ring: While the 5-fluoro and 2-trifluoromethyl substitutions are key features of the lead compound, further modulation of the aromatic ring by introducing additional substituents or altering the position of the existing ones can be explored.
-
The Amide Carbonyl Group: While less common, modifications to the carbonyl group, such as reduction or replacement with a bioisostere, can be considered in later stages of optimization.
The following diagram illustrates the key points of diversification on the this compound scaffold.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Applications of 5-Fluoro-2-(trifluoromethyl)benzamide (CAS 654-95-5)
Executive Summary & Chemical Profile[1]
Compound: 5-Fluoro-2-(trifluoromethyl)benzamide CAS: 654-95-5 Formula: C₈H₅F₄NO MW: 207.13 g/mol
Significance in Drug Discovery: this compound serves as a high-value fluorinated building block in medicinal chemistry. Its structural uniqueness lies in the ortho-trifluoromethyl and meta-fluoro substitution pattern. The -CF₃ group at the ortho position introduces significant steric bulk and lipophilicity, forcing the amide (or subsequent derivatives) out of planarity, which is a critical design element for disrupting protein-protein interactions or fitting into hydrophobic pockets in kinase inhibitors. The fluorine atom at the C5 position blocks metabolic oxidation (CYP450) and modulates the pKa of the benzamide nitrogen.
Physicochemical Properties Table
| Property | Value | Relevance |
| Appearance | White to off-white solid | Standard purity indicator |
| Melting Point | 118–119 °C | Quality Control parameter |
| LogP (Calc) | ~2.1 | Moderate lipophilicity; good CNS penetration potential |
| H-Bond Donors | 2 | Primary amide functionality |
| Electronic Effect | Strong EWG (-I, -R) | Deactivates ring towards electrophilic attack |
Synthetic Utility & Application Protocols
This section details the primary transformations of CAS 654-95-5. The molecule is rarely the final drug but rather a "lynchpin" intermediate used to access anilines, nitriles, or heterocycles.
Protocol A: Synthesis of this compound
Context: While commercially available, in-house synthesis is often required to introduce isotopically labeled atoms or when starting from the acid precursor.
Reaction Class: Acyl Chloride Amination Precursor: 5-Fluoro-2-(trifluoromethyl)benzoic acid
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with 5-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).
-
Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (2-3 drops).
-
Mechanistic Note: The Vilsmeier-Haack intermediate formed by DMF/oxalyl chloride activates the carboxylic acid more efficiently than thionyl chloride for electron-deficient substrates.
-
-
Reaction: Stir at room temperature for 2 hours until gas evolution (CO, CO₂, HCl) ceases. Concentrate in vacuo to yield the crude acid chloride.
-
Amination: Redissolve the residue in dry THF. Cool to 0 °C.
-
Ammonia Addition: Sparge with anhydrous NH₃ gas or add 28% aqueous NH₄OH (excess, 5 eq) slowly.
-
Critical Step: Maintain temperature <5 °C to minimize hydrolysis of the -CF₃ group, which can be sensitive to strong nucleophiles under forcing conditions.
-
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with 1M HCl (to remove excess amine) and brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Hexanes.
Protocol B: Hofmann Rearrangement to 5-Fluoro-2-(trifluoromethyl)aniline
Context: This is the most critical application. The resulting aniline is a privileged scaffold found in numerous kinase inhibitors (e.g., similar motifs in Sorafenib/Nilotinib analogs).
Reaction Class: Rearrangement / Decarboxylation Target: 5-Fluoro-2-(trifluoromethyl)aniline
Methodology:
-
Preparation: Dissolve CAS 654-95-5 (10 mmol) in Methanol (50 mL).
-
Reagent Addition: Add Sodium Methoxide (NaOMe, 2.5 eq) followed by N-Bromosuccinimide (NBS, 1.1 eq).
-
Why NBS? NBS provides a controlled source of electrophilic bromine, avoiding the harsh handling of liquid bromine (Br₂).
-
-
Heating: Reflux the mixture for 1–2 hours. The intermediate isocyanate forms and is trapped by methanol to form the methyl carbamate.
-
Hydrolysis: Add 10% NaOH (aq) and reflux for an additional 2 hours to cleave the carbamate.
-
Isolation: Cool to room temperature. The aniline product may oil out. Extract with ether, dry, and concentrate.
-
Self-Validation: Check IR. Disappearance of Carbonyl stretch (~1680 cm⁻¹) and appearance of Aniline N-H stretches (~3300-3400 cm⁻¹).
-
Protocol C: Dehydration to 5-Fluoro-2-(trifluoromethyl)benzonitrile
Context: Nitriles are precursors to tetrazoles (bioisosteres of acids) or amidines.
Reaction Class: Dehydration Reagent: Trifluoroacetic Anhydride (TFAA) / Pyridine
Methodology:
-
Setup: Dissolve CAS 654-95-5 (1.0 eq) in anhydrous 1,4-dioxane.
-
Base Addition: Add Pyridine (2.0 eq).
-
Dehydration: Add TFAA (1.1 eq) dropwise at 0 °C.
-
Completion: Stir at room temperature for 3 hours. Monitor by TLC (the nitrile is significantly less polar than the amide).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Mechanistic Insights & Structural Logic
The reactivity of CAS 654-95-5 is dominated by the Ortho-Effect and Fluorine Electronics .
-
Steric Inhibition of Resonance: The bulky -CF₃ group at the ortho position forces the amide carbonyl out of the plane of the benzene ring. This reduces the conjugation between the nitrogen lone pair and the phenyl ring, making the amide carbonyl slightly more electrophilic than in unsubstituted benzamide.
-
Metabolic Blocking: In drug design, the C5-fluorine is strategically placed to block para-hydroxylation relative to the nitrogen (if it were an aniline). This extends the half-life (
) of the resulting pharmacophore. -
Lipophilicity: The -CF₃ group significantly increases
(+1.2 units typically), enhancing membrane permeability but potentially lowering aqueous solubility.
Visualizing the Synthetic Divergence
The following diagram illustrates the central role of CAS 654-95-5 in accessing diverse chemical space.
Figure 1: The benzamide serves as a divergent intermediate.[1][3] The Hofmann rearrangement pathway (Green) is particularly relevant for generating aniline building blocks for medicinal chemistry.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Incompatibility: Reacts violently with strong reducers (e.g., LiAlH₄) potentially releasing fluoride ions.
-
References
-
Oakwood Chemical. (2024). Safety Data Sheet: 2-Fluoro-5-(trifluoromethyl)benzamide and isomers. Retrieved from [Link]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[6] Chem., 62(21), 7512–7515. (Standard reference for solvent impurity verification in synthesis).
-
Organic Chemistry Portal. (2023). Hofmann Rearrangement Protocols. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Fluoro-2-(trifluoromethyl)benzamide Synthesis
Ticket ID: #SYN-5F2CF3-001 Subject: Improving Yield & Purity of Sterically Hindered Benzamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenge
The Problem:
Synthesizing 5-Fluoro-2-(trifluoromethyl)benzamide is notoriously difficult due to the ortho-effect . The trifluoromethyl group (
The Solution:
To maximize yield, you must abandon standard alkaline hydrolysis (
Strategic Route Selection
Before troubleshooting, verify you are using the correct pathway for your available precursors.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on precursor availability and yield requirements.
Method A: Oxidative Hydrolysis (The Gold Standard)
This protocol is superior for ortho-substituted nitriles because it stops selectively at the amide.
The Protocol (Radziszewski Conditions)
-
Reagents: 5-Fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq),
(0.5–1.0 eq), (4.0–5.0 eq), DMSO (Solvent). -
Temperature:
(Exothermic control is critical).
Step-by-Step Workflow:
-
Dissolution: Dissolve the nitrile in DMSO (5-10 volumes). The solvent choice is critical; DMSO promotes the solubility of the oxygen species.
-
Base Addition: Add
. The suspension will be heterogeneous. -
Oxidant Addition (CRITICAL): Cool the mixture to
. Add dropwise.-
Technical Note: The reaction is exothermic. The ortho-
group accelerates the initial attack electronically but retards it sterically. The hydroperoxide anion ( ) is small enough to penetrate.
-
-
Quench: Pour into ice water. The product should precipitate as a white solid.
-
Filtration: Filter and wash with cold water to remove DMSO.
Troubleshooting Method A
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | Use Urea-Hydrogen Peroxide (UHP) adduct instead of liquid | |
| Low Yield (<40%) | "Oiling out" during quench. | The product may be soluble in DMSO/Water mixtures. Add saturated NaCl (brine) during the quench to force precipitation (Salting out). |
| Over-hydrolysis (Acid formation) | Temperature too high. | Maintain T < |
| Purple/Dark Color | Decomposition of DMSO. | Ensure temperature does not exceed |
Method B: The Acid Chloride Route
Use this if you already have the benzoic acid precursor. Direct reaction with ammonia often fails due to the
The Protocol
-
Reagents: Acid precursor, Oxalyl Chloride (
), DMF (Catalytic), or . -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Workflow:
-
Activation: Suspend acid in dry DCM. Add catalytic DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride dropwise at
.-
Why Oxalyl Chloride? Thionyl chloride (
) requires reflux, which can degrade fluorinated aromatics. Oxalyl chloride works at room temp.
-
-
Amidation: Evaporate solvent (remove excess oxalyl chloride), redissolve in DCM, and purge with
gas or add to cold .
Troubleshooting Method B
| Symptom | Probable Cause | Corrective Action |
| Incomplete Acid Chloride Formation | Lack of catalyst. | The Vilsmeier-Haack intermediate (formed by DMF+Oxalyl Chloride) is required to overcome the electron-deficiency of the ring. Do not omit DMF. |
| Product is Sticky/Gum | DMF retention. | DMF has a high boiling point. Wash the organic layer thoroughly with water or |
| Defluorination (Loss of F) | Nucleophilic Aromatic Substitution ( | If using amines instead of ammonia, high heat can displace the 5-Fluoro group. Keep reaction |
Reaction Mechanism & Logic (Why this works)
Understanding the mechanism helps you troubleshoot "invisible" failures.
Figure 2: The Radziszewski mechanism utilizes the alpha-effect of the hydroperoxide anion to bypass the steric hindrance of the ortho-trifluoromethyl group [2].
FAQ: Frequently Asked Questions
Q1: Can I use NaOH instead of K2CO3?
-
Answer: It is risky. Strong hydroxide bases (
) are less nucleophilic than hydroperoxide anions ( ) towards nitriles but more basic. This promotes the hydrolysis of the amide product into the acid (an impurity). buffers the pH to preventing over-hydrolysis.
Q2: My product contains 5-Fluoro-2-(trifluoromethyl)benzoic acid impurities. How do I remove them?
-
Answer: Do not recrystallize yet. Dissolve the crude solid in Ethyl Acetate and wash with saturated Sodium Bicarbonate (
) . The acid impurity will deprotonate and move to the aqueous layer. The amide will remain in the organic layer.
Q3: Is the 5-Fluoro group stable?
-
Answer: Generally, yes. However, the 2-position
and the carbonyl group make the ring electron-deficient. Avoid using strong nucleophiles (like methoxide or thiols) at high temperatures, as they could displace the fluorine at the 5-position via [3].
References
-
Common Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions.[1] Retrieved from Link
-
Sankar, M., et al. (2020). Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. Retrieved from Link
-
BenchChem. (2025).[2] Technical Support Center: Improving Yield in the Synthesis of N-aryl amides using 2-(Trifluoromethyl)benzoyl chloride. Retrieved from Link
-
European Patent Office. (2023). Process for Preparation of Enzalutamide Using Novel Intermediate (EP 3717457 B1). Retrieved from Link
Sources
Technical Support Guide: Recrystallization of 5-Fluoro-2-(trifluoromethyl)benzamide
Welcome to the technical support center for the purification of 5-Fluoro-2-(trifluoromethyl)benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require a high-purity solid product. Recrystallization is a powerful technique that, when optimized, can significantly enhance the purity of this compound by removing residual starting materials, by-products, and other contaminants. This document provides not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot and adapt the methodology to your specific needs.
Compound Profile & Key Physicochemical Properties
Understanding the physicochemical properties of this compound is the foundation for developing a robust recrystallization protocol. The presence of both hydrogen-bond-donating (-NH₂) and accepting (C=O) groups, a polar C-F bond, and a lipophilic -CF₃ group gives the molecule a unique solubility profile that we can exploit for purification.
| Property | Value | Source |
| CAS Number | 654-95-5 | [1] |
| Molecular Formula | C₈H₅F₄NO | [1] |
| Molecular Weight | 207.13 g/mol | [1] |
| Appearance | Solid (typically white to off-white) | [2] |
| Melting Point (m.p.) | 118-119 °C | [1] |
Note: The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting point range.[3]
The "Why": Principles of Solvent Selection for this Compound
The ideal recrystallization solvent should dissolve the solute (your compound) completely at an elevated temperature but only sparingly at low temperatures.[4] Conversely, impurities should either be insoluble in the hot solvent or remain completely soluble upon cooling.
For this compound, the molecular structure dictates our solvent choice:
-
Polarity and Hydrogen Bonding: The amide functional group (-CONH₂) allows for hydrogen bonding, suggesting solubility in polar protic solvents like ethanol or methanol.
-
Aromatic and Fluorinated Groups: The fluorinated benzene ring, particularly the lipophilic trifluoromethyl (-CF₃) group, suggests solubility in less polar organic solvents like toluene, ethyl acetate, or acetone.[2]
-
Water Solubility: Like its analog 2-(trifluoromethyl)benzamide, the compound is expected to have low solubility in water due to its hydrophobic characteristics.[5]
This duality allows for several strategies, including single-solvent systems where the compound has a steep solubility curve with temperature, or two-solvent (miscible pair) systems. In a two-solvent system, the compound is dissolved in a "good" solvent and then a "poor" solvent (an anti-solvent) is added to induce precipitation.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a validated starting point for the recrystallization of this compound.
Step 1: Solvent Screening
Before committing your entire batch, a small-scale solvent screening is crucial.
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (see Table 2) dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, heat the tube in a water or sand bath. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will show low solubility at room temperature, high solubility when hot, and will form well-defined crystals upon cooling.
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Good starting point. The amide group interacts well with the alcohol. A mixed system with water may be required to reduce solubility at cold temperatures. |
| Isopropanol | 82 | Similar to ethanol but slightly less polar. May offer a better solubility differential. |
| Acetonitrile | 82 | A polar aprotic solvent that can be very effective for purifying amides.[6] |
| Toluene | 111 | A non-polar aromatic solvent that interacts with the benzene ring. Good for removing more polar impurities. |
| Ethyl Acetate | 77 | A moderately polar solvent. Often used in a solvent/anti-solvent pair with a non-polar solvent like hexanes or heptane. |
| Ethanol/Water | Variable | A powerful two-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. |
| Toluene/Heptane | Variable | An effective non-polar system. Dissolve in minimal hot toluene, then add heptane to induce crystallization. |
Step 2: The Recrystallization Workflow
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of solvent is critical; excess solvent will reduce your final yield as more product will remain dissolved at cold temperatures.[7]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities. Causality: Using cold solvent minimizes redissolving your purified product.[7]
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Q: My compound "oiled out" into a liquid instead of forming crystals. What happened and how do I fix it?
A: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. Given the melting point of 118-119 °C, this is a risk if using high-boiling point solvents like toluene.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow it to cool very slowly. You can try leaving the flask on a hot plate that has been turned off to slow the cooling rate.
-
Preventative Measures:
-
Choose a solvent with a boiling point lower than the compound's melting point.
-
Use a larger volume of solvent to ensure the compound dissolves at a temperature below its melting point.
-
Consider switching to a two-solvent system.
-
Q: I have a very low yield after recrystallization. What are the likely causes?
A: Low yield is a common issue with several potential causes:
-
Excess Solvent: Using too much solvent during the dissolution step is the most frequent cause.[7] More product will remain in the mother liquor upon cooling. To recover some product, you can try partially evaporating the solvent from the filtrate and cooling again.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product. Always use ice-cold solvent for washing.[7]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent screening.
Q: The compound won't crystallize, even after cooling in an ice bath. What should I do?
A: This is typically due to a supersaturated solution or the presence of impurities that inhibit crystal lattice formation.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the crude starting material (a "seed crystal"). This provides a template for new crystals to grow upon.
-
-
If Induction Fails:
-
Reduce Solvent: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution turns cloudy, then warm slightly to clarify and cool again.
-
Frequently Asked Questions (FAQs)
Q: What are the most probable impurities I am trying to remove?
A: Impurities will depend on the synthetic route. Common syntheses of benzamides may start from the corresponding benzoic acid or benzoyl chloride.[4] Therefore, likely impurities include:
-
Unreacted Starting Materials: e.g., 5-Fluoro-2-(trifluoromethyl)benzoic acid.
-
By-products: From side reactions specific to the synthesis method. For example, if the synthesis involves hydrolysis of a nitrile, unreacted nitrile could be an impurity.[6]
-
Reagents: Residual coupling agents or catalysts.
Q: How do I choose the best solvent system for this compound?
A: The best choice comes from the experimental solvent screening (Section 3.1). Look for a solvent that provides a good balance between high recovery (low solubility when cold) and effective purification (impurities remain in solution). A rule of thumb is "like dissolves like"; however, for recrystallization, you want a mismatch in solubility at different temperatures. For this compound, starting with isopropanol or an ethyl acetate/heptane mixture is a logical approach.
Q: How can I assess the purity of my final product?
A: Several methods can be used to confirm the purity of your recrystallized product:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (118-119 °C).[3] Compare the melting range of your crude material to the recrystallized product. A sharpening and elevation of the melting point indicates successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Methods: For definitive purity assessment, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.
Q: Can I use a two-solvent system for this recrystallization?
A: Yes, a two-solvent system is an excellent option, especially if no single solvent provides the desired steep solubility curve. A good pair for this compound would be a polar solvent it dissolves well in (like ethanol or acetone) paired with a non-polar anti-solvent in which it is poorly soluble (like water or heptane).[1] The key is that the two solvents must be miscible.
References
-
INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved February 2, 2026, from [Link]
-
Oakwood Chemical (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Retrieved February 2, 2026, from [Link]
- Google Patents (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
PubChem (n.d.). 2,3,4,5,6-Pentafluorobenzamide. Retrieved February 2, 2026, from [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 2, 2026, from [Link]
-
University of York (n.d.). Problems with Recrystallisations. Retrieved February 2, 2026, from [Link]
-
University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts (2022, April 7). 3.5E: Initiating Crystallization. Retrieved February 2, 2026, from [Link]
-
ChemEd X (n.d.). Inducing Crystallization by Nucleation. Retrieved February 2, 2026, from [Link]
-
Professor Dave Explains (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved February 2, 2026, from [Link]
Sources
- 1. This compound | 654-95-5 | INDOFINE Chemical Company [indofinechemical.com]
- 2. CAS 360-64-5: 2-(Trifluoromethyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2,3,4,5,6-Pentafluorobenzamide | C7H2F5NO | CID 69547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(TRIFLUOROMETHYL)BENZAMIDE CAS#: 360-64-5 [m.chemicalbook.com]
Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Fluorinated Aromatics
Welcome to our dedicated technical support center focused on the synthesis of fluorinated aromatics. This guide is tailored for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to effectively navigate catalyst selection and optimize your reaction conditions.
Introduction: The Significance and Challenges in Synthesizing Fluorinated Aromatics
Fluorinated aromatic compounds are crucial in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these valuable compounds is often fraught with challenges, primarily due to the unique reactivity of fluorinating agents and their precursors. The success of these transformations hinges on the judicious selection of a catalyst. This guide provides expert insights and practical solutions to overcome common obstacles in catalytic fluorination.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter, offering systematic approaches to diagnose and solve them.
Issue 1: Low or No Product Yield
You've meticulously set up your catalytic fluorination reaction, for example, a palladium-catalyzed process, but your analysis reveals a disappointing yield.
Possible Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Troubleshooting Steps |
| Catalyst Inactivation | The active metal center can be poisoned by air, moisture, or impurities within your reagents and solvents, leading to catalyst decomposition before the reaction completes. | 1. Ensure an Inert Atmosphere: Rigorously degas solvents and handle all air- and moisture-sensitive reagents, catalysts, and ligands within a glovebox or using Schlenk line techniques. 2. Purify Reagents: Use freshly distilled or anhydrous solvents and high-purity starting materials to minimize potential catalyst poisons.[1] 3. Ligand Choice: The ligand may not be providing sufficient stability to the metal center. Consider ligands that are more sterically bulky or electron-donating to protect the catalyst.[2][3] |
| Incorrect Catalyst/Ligand Pairing | The electronic and steric properties of the metal and ligand must be complementary for optimal catalytic activity. A mismatch can result in an inactive or poorly performing catalyst. | 1. Ligand Screening: Conduct a small-scale screen with various ligand classes, such as biaryl phosphines or N-heterocyclic carbenes (NHCs), to identify a more effective partner for your metal precursor.[4][5][6] 2. Literature Precedent: Search for published procedures on similar transformations to identify catalyst systems that have proven successful for your class of substrates. |
| Suboptimal Reaction Temperature | The reaction may require a specific temperature to overcome the activation energy barrier. Alternatively, excessive heat can lead to catalyst decomposition or unwanted side reactions. | 1. Temperature Optimization: Systematically screen a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) to determine the optimal thermal conditions for your reaction.[1] 2. Monitor Catalyst Stability: If available, use in-situ analytical techniques to observe the catalyst's behavior at different temperatures. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction kinetics will be slow and diffusion-limited, resulting in low conversion. | 1. Solvent Screening: Test a range of anhydrous solvents to find one that provides good solubility for all reaction components at the desired temperature.[1] |
Experimental Workflow: Diagnosing Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Avoid Defluorination During Synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on preventing unwanted defluorination during chemical synthesis. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, yet its cleavage can be an unintended and frustrating side reaction.[1][2] This guide offers practical, field-proven insights to help you troubleshoot and mitigate defluorination in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is defluorination and why is it a concern in my synthesis?
A1: Defluorination is the cleavage of a carbon-fluorine (C-F) bond, leading to the removal of a fluorine atom from an organic molecule. While sometimes a desired transformation, it is often an unwanted side reaction that reduces the yield of your target fluorinated compound and introduces impurities that can be difficult to separate. Given the prevalence of organofluorine compounds in pharmaceuticals and agrochemicals, controlling defluorination is critical for synthetic efficiency and product purity.[3][4]
Q2: What are the common mechanistic pathways for C-F bond cleavage?
A2: C-F bond cleavage can occur through several mechanisms, including:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of a fluoride by a nucleophile. This is more common for electron-deficient aromatic rings.[5][6]
-
Reductive Defluorination: Involves single-electron transfer (SET) to the organofluorine compound, forming a radical anion that then expels a fluoride ion.[7][8]
-
Oxidative Defluorination: Often mediated by enzymes or metal catalysts, this pathway involves the introduction of an oxygen atom.[3][7]
-
Lewis Acid-Mediated Cleavage: Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[4]
Understanding the likely mechanism in your reaction is the first step toward effective troubleshooting.
Q3: How can I detect if defluorination is occurring in my reaction?
A3: Several analytical techniques can be employed to detect defluorination:
-
19F NMR Spectroscopy: This is one of the most direct methods. The disappearance of the signal corresponding to your starting material's C-F bond and the appearance of new fluorine-containing signals (or their absence) can indicate defluorination. A common indicator is the appearance of a signal for the fluoride anion.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can identify the masses of defluorinated byproducts. Techniques like GC-MS or LC-MS are powerful for separating and identifying these impurities.[9]
-
Ion-Selective Electrode (ISE): An ISE can be used to quantify the amount of free fluoride ions in the aqueous phase of your reaction mixture after workup.[10][11]
-
Ion Chromatography (IC): This technique can also be used to separate and quantify fluoride ions in your reaction mixture.[11][12]
Troubleshooting Guides for Common Synthetic Reactions
Issue 1: Defluorination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are workhorses in organic synthesis, but unwanted defluorination of fluoroaromatic substrates can be a significant side reaction.
Causality and Troubleshooting Workflow
Defluorination in these reactions often proceeds through a competitive pathway to the desired cross-coupling. The choice of ligand, base, and reaction temperature can tip the balance in favor of C-F bond cleavage.
DOT Diagram: Troubleshooting Defluorination in Pd-Catalyzed Cross-Coupling
Caption: A workflow for troubleshooting defluorination in cross-coupling reactions.
Detailed Protocols and Explanations
Protocol 1: Ligand Modification to Suppress Defluorination
-
Rationale: The electronic and steric properties of the phosphine ligand on the palladium center are crucial. Electron-donating and sterically bulky ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination step over competing defluorination pathways.[13][14]
-
Step-by-Step Methodology:
-
Set up your standard cross-coupling reaction as a control.
-
Prepare parallel reactions where the original phosphine ligand is replaced with a more electron-rich and sterically hindered ligand from the Buchwald family.
-
Maintain all other reaction parameters (base, solvent, temperature, stoichiometry) constant.
-
Monitor the reactions by LC-MS or GC-MS to compare the ratio of the desired product to the defluorinated byproduct.
-
Analyze the final reaction mixtures using 19F NMR to quantify the extent of defluorination.
-
Protocol 2: Base Selection to Minimize C-F Cleavage
-
Rationale: Strong bases can promote defluorination, particularly in reactions like the Buchwald-Hartwig amination.[13] Switching to a weaker base can often mitigate this side reaction.
-
Step-by-Step Methodology:
-
Establish a baseline reaction with your standard strong base (e.g., NaOtBu, K3PO4).
-
Systematically screen weaker bases such as K2CO3 or Cs2CO3.
-
Ensure the chosen base is sufficiently strong to effect the desired catalytic cycle but mild enough to avoid significant defluorination.
-
Analyze the product distribution as described in Protocol 1.
-
| Parameter | Condition A (Prone to Defluorination) | Condition B (Optimized to Avoid Defluorination) | Rationale for Change |
| Ligand | Simple phosphines (e.g., PPh3) | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) | Promotes reductive elimination over C-F activation. |
| Base | Strong, non-coordinating bases (e.g., NaOtBu) | Weaker, coordinating bases (e.g., K2CO3) | Reduces the likelihood of base-mediated defluorination. |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 60-80 °C) | Decreases the rate of the undesired defluorination pathway. |
Issue 2: Unwanted Defluorination during Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, fluoride is often the intended leaving group. However, in molecules with multiple fluorine atoms or other leaving groups, you may encounter a lack of selectivity or undesired defluorination at other positions.
Causality and Troubleshooting
The regioselectivity of SNAr on polyfluorinated aromatics is governed by the electronic stabilization of the Meisenheimer intermediate.[6][15] Electron-withdrawing groups ortho and para to a fluorine atom activate it for substitution. Unwanted defluorination can occur if the reaction conditions are too harsh or if the nucleophile is not selective enough.
DOT Diagram: Controlling Selectivity in SNAr Reactions
Caption: Decision tree for optimizing nucleophilic aromatic substitution selectivity.
Detailed Protocols and Explanations
Protocol 3: Temperature and Nucleophile Control for Selective SNAr
-
Rationale: Kinetic control is key to achieving selectivity. Lowering the reaction temperature can favor the substitution at the most electronically activated C-F bond. Additionally, using a less aggressive nucleophile can prevent over-reaction or attack at less activated sites.
-
Step-by-Step Methodology:
-
Perform a control reaction at your standard temperature.
-
Set up a series of reactions at incrementally lower temperatures (e.g., room temperature, 0 °C, -20 °C).
-
If selectivity is still an issue, consider using a milder nucleophile or protecting more reactive functional groups on your nucleophile.
-
Carefully control the stoichiometry of the nucleophile; an excess can drive the reaction to completion at multiple sites.
-
Monitor the formation of regioisomers by HPLC or GC.
-
Recent Advances: Photocatalysis in SNAr
For challenging substrates, particularly electron-neutral or electron-rich fluoroarenes that are typically unreactive in classical SNAr, photoredox catalysis has emerged as a powerful tool.[5] These methods operate under mild conditions and can offer different selectivity profiles compared to thermal reactions.[5][8]
Preventative Strategies: Designing Syntheses to Avoid Defluorination
The most effective way to deal with defluorination is to prevent it from the outset through careful reaction design.
-
Strategic Choice of Starting Materials: When possible, choose starting materials where the C-F bond is not in a position that is highly activated towards unwanted side reactions. For example, in cross-coupling, if an alternative halide (Br, I) is present on the ring, it will typically react preferentially over a C-F bond.
-
Mindful Reaction Sequencing: Plan your synthetic route to introduce the fluorine atom at a later stage if possible, after harsh reaction conditions that might promote defluorination have been completed.
-
Leverage Modern Catalytic Systems: Stay abreast of the latest developments in catalysis. Newer generations of ligands and catalysts are often designed specifically to overcome challenges like C-F bond activation.[13]
-
Consider Biocatalysis: For certain transformations, enzymatic methods can offer exquisite selectivity and operate under very mild, aqueous conditions where defluorination is less likely. While not universally applicable, enzymes like dehalogenases are being explored for their ability to cleave C-F bonds selectively.[16][17][18]
By understanding the mechanisms of defluorination and systematically troubleshooting your reactions, you can significantly improve the efficiency and success of your synthetic endeavors.
References
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. (URL: [Link])
-
Mapping the Reaction Coordinates of Enzymatic Defluorination. Journal of the American Chemical Society. (URL: [Link])
-
Carbon–fluorine bond cleavage mediated by metalloenzymes. National Institutes of Health (NIH). (URL: [Link])
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. (URL: [Link])
-
Insight into the defluorination ability of per- and polyfluoroalkyl substances based on machine learning and quantum chemical computations. PubMed. (URL: [Link])
-
Mapping the Reaction Coordinates of Enzymatic Defluorination. ACS Publications. (URL: [Link])
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health (NIH). (URL: [Link])
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. (URL: [Link])
-
Photocatalytic reductive defluorination of perfluorooctanoic acid in water under visible light irradiation: the role of electron donor. Royal Society of Chemistry. (URL: [Link])
-
Complete defluorination of per- and polyfluoroalkyl substances — dream or reality?. Jimdo. (URL: [Link])
-
Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. ResearchGate. (URL: [Link])
-
Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. National Institutes of Health (NIH). (URL: [Link])
-
Scheme 1. A general mechanism for C-F bond cleavage of trifluoromethylarenes. ResearchGate. (URL: [Link])
-
Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. ACS Publications. (URL: [Link])
-
Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism?. PubMed. (URL: [Link])
-
Scheme 4 Enzymatic hydrolysis of defluorination reaction: a hydrolytic... ResearchGate. (URL: [Link])
-
Mechanism of C−F bond cleavage of 2‐fluorobenzoate by Rieske dioxygenases. ResearchGate. (URL: [Link])
-
Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ChemRxiv. (URL: [Link])
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). (URL: [Link])
-
Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ResearchGate. (URL: [Link])
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. (URL: [Link])
-
Defluorination of Per- and Polyfluoroalkyl Substances (PFASs) with Hydrated Electrons: Structural Dependence and Implications to PFAS Remediation and Management. ACS Publications. (URL: [Link])
-
Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces. ACS Publications. (URL: [Link])
-
Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. Wiley Online Library. (URL: [Link])
-
A Dual-Function Air Plasma Process for Enhanced PFOA Defluorination and Waste-Activated Sludge Solubilization via Reactive Nitrogen and Oxygen Species. MDPI. (URL: [Link])
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (NIH). (URL: [Link])
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. National Institutes of Health (NIH). (URL: [Link])
-
Flow-injection determination of total organic fluorine with off-line defluorination reaction on a solid sorbent bed. ResearchGate. (URL: [Link])
-
Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment Closing the Fluorine Mass Balance. ACS Publications. (URL: [Link])
-
Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. Oxford Academic. (URL: [Link])
-
Activating PFAS to Unlock Efficient Defluorination. ACS Publications. (URL: [Link])
-
Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. ResearchGate. (URL: [Link])
-
FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. ACS Publications. (URL: [Link])
-
Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. ResearchGate. (URL: [Link])
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. (URL: [Link])
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. (URL: [Link])
-
The bond strength and cross-coupling reaction via C–F cleavage. ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. (URL: [Link])
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Carbon–fluorine bond. Wikipedia. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (URL: [Link])
-
Stability analysis of the C-F bond. ResearchGate. (URL: [Link])
-
Transition Metal-catalyzed Cross-coupling And Defluorinative Coupling Reaction Of Trifluoromethyl Compounds. Globe Thesis. (URL: [Link])
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society. (URL: [Link])
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. (URL: [Link])
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- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 18. pubs.acs.org [pubs.acs.org]
troubleshooting guide for the synthesis of N-aryl amides
Status: Online 🟢 | Ticket Priority: High | Topic: Troubleshooting & Optimization
Welcome to the N-Aryl Amide Synthesis Support Center. This guide addresses the specific challenges of forming amide bonds between carboxylic acids and electron-deficient or sterically hindered anilines—a notorious bottleneck in medicinal chemistry.
🛠️ Module 1: Reagent Selection & Reaction Failure
Current Ticket: "My coupling reaction failed. The aniline is unreactive, or the yield is <10%."
Diagnostic 1: Are you using the right activation chemistry?
Standard coupling reagents (EDC, DCC) often fail with electron-deficient anilines (e.g., 2-nitroaniline, 4-cyanoaniline) because the amine nucleophilicity is drastically reduced.
-
The Fix: Switch to HATU or T3P (Propanephosphonic acid anhydride).
-
Why? HATU generates an O-7-azabenzotriazole active ester.[1] The nitrogen at the 7-position creates a "neighboring group effect" (hydrogen bonding with the incoming amine), accelerating the aminolysis rate by orders of magnitude compared to HOBt esters [1].
-
T3P Advantage: For large-scale or stubborn substrates, T3P acts as a Lewis acid and water scavenger, driving the equilibrium toward the amide with very low epimerization [2].
-
Diagnostic 2: Is your substrate chiral at the
-position?
Current Ticket: "I formed the amide, but my enantiomeric excess (ee) dropped from >99% to 60%."
-
Root Cause: Oxazolone Formation .[2]
-
When a carboxylic acid is activated (especially by carbodiimides like DCC/EDC), the carbonyl oxygen of the neighboring amide/carbamate group can attack the activated ester, forming an oxazolone (azlactone) intermediate.
-
The C-H proton on the oxazolone ring is highly acidic (
). Even weak bases (TEA/DIPEA) can deprotonate this, destroying the stereocenter [3].
-
-
The Fix:
-
Base Management: Switch from TEA/DIPEA to Collidine (2,4,6-trimethylpyridine) or NMM (N-methylmorpholine). These are weaker bases and sterically hindered, reducing proton abstraction.
-
Additives: Always use HOAt or Oxyma Pure . They react faster with the oxazolone to reopen the ring before deprotonation occurs.
-
Visualizing the Decision Logic
Figure 1: Decision tree for selecting the appropriate coupling strategy based on substrate properties.
🔬 Module 2: Buchwald-Hartwig Amidation (Advanced)
Current Ticket: "Standard coupling failed. I'm trying Pd-catalysis, but the catalyst dies immediately."
When classical nucleophilic attack fails (even with HATU), the Buchwald-Hartwig amidation is the gold standard. It couples aryl halides (electrophiles) with amines (nucleophiles) via Palladium catalysis.
Troubleshooting the Catalytic Cycle
| Symptom | Probable Cause | Technical Solution |
| No Conversion (SM remains) | Oxidative Addition Failure | The aryl halide is too stable (e.g., Ar-Cl). Fix: Switch to a bulky, electron-rich ligand like XPhos or BrettPhos to facilitate oxidative addition [4]. |
| Catalyst "Blacking Out" | Oxygen Poisoning | Pd(0) is air-sensitive. Fix: Sparge solvents with Argon for 15 mins. Use Pd precatalysts (e.g., XPhos Pd G3) which are air-stable solids and only activate in situ [4]. |
| Low Yield (Dehalogenation) | If the amine is sterically crowded, the Pd-center may undergo | |
| Functional Group Loss | Base Incompatibility | NaOtBu is standard but destroys esters/nitriles. Fix: Switch to weak bases like |
Visualizing the Mechanism & Failure Points
Figure 2: The Buchwald-Hartwig catalytic cycle, highlighting the critical beta-hydride elimination side-reaction pathway.
🧹 Module 3: Purification & Workup
Current Ticket: "I have a white solid that won't dissolve or separate from my product. It's clogging my column."
This is likely Dicyclohexylurea (DCU) , the byproduct of DCC coupling.[3][4] It is notoriously difficult to remove because it is sparingly soluble in almost everything.
Protocol: The "DCU Exorcism"
Do not attempt to chromatograph crude mixtures containing heavy DCU precipitates.
-
The Chemical Wash (Best for Acid-Stable Products):
-
Dilute reaction with Ethyl Acetate (EtOAc).
-
Wash with 0.5 M HCl . The urea is neutral, but your product (if it has other basic sites) might salt out. If your product is a neutral amide, this wash helps remove unreacted anilines.
-
Crucial Step: Wash with saturated
.
-
-
The "Freeze" Filtration:
-
Dissolve the crude residue in a minimum amount of warm Acetone or Acetonitrile (MeCN).
-
Cool the flask to 0°C (ice bath) for 30 minutes. DCU is virtually insoluble in cold MeCN/Acetone (<1%).
-
Filter through a Celite pad. The DCU stays on the frit; your product passes through [5].
-
-
Prevention:
📝 Validated Experimental Protocols
Protocol A: High-Efficiency HATU Coupling
Best for: Electron-deficient anilines, valuable acids.
-
Dissolve carboxylic acid (1.0 equiv) in dry DMF (0.2 M concentration).
-
Add DIPEA (3.0 equiv). Stir for 2 mins.
-
Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 5-10 mins to form the active ester.
-
Add Aniline (1.1 - 1.2 equiv).
-
Monitor: Stir at RT for 2-4 hours. If incomplete, heat to 50°C.
-
Workup: Dilute with EtOAc, wash with LiCl (5% aq) x3 (removes DMF), then
, then Brine.
Protocol B: General Buchwald-Hartwig Amidation
Best for: Unreactive substrates where HATU fails.
-
Prepare Vial: In a glovebox or under Argon flow, charge a vial with:
-
Aryl Bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base:
(1.4 equiv) [Use if ester present] -
Catalyst: XPhos Pd G3 (2-3 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed). Concentration: 0.1 - 0.2 M.
-
Reaction: Seal cap tight. Heat to 80-100°C for 12 hours.
-
Workup: Filter through a small pad of silica (eluting with EtOAc) to remove Pd residue before concentrating.
📊 Reagent Comparison Data
| Reagent | Cost | Reactivity | Racemization Risk | Byproduct Removal |
| EDC/HOBt | Low | Moderate | Moderate | Easy (Water soluble) |
| DCC | Very Low | High | High | Difficult (DCU filtration) |
| HATU | High | Very High | Low (with proper base) | Easy (Water soluble wash) |
| T3P | Moderate | High | Very Low | Very Easy (Water soluble) |
| Ghosez's Rgt | High | Extreme | High | Distillation required |
📚 References
-
Valeur, E., & Bradley, M. (2009).[5][6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[8] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9][10][11] Organic Process Research & Development, 20(2), 140–177.[12]
-
Kemp, D. S., & Rebek, J. (1970). Peptide racemization mechanism.[2][13][14][15] Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation.[13][14] Journal of the American Chemical Society, 92(19), 5792–5793.
-
Surry, D. S., & Buchwald, S. L. (2011).[16] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[16]
-
University of Rochester. (n.d.). Workup for DCC Coupling. Department of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Racemization in peptide synthesis | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 6. books.rsc.org [books.rsc.org]
- 7. scribd.com [scribd.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. datapdf.com [datapdf.com]
- 12. scribd.com [scribd.com]
- 13. Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
mass spectrometry analysis of 5-Fluoro-2-(trifluoromethyl)benzamide
Technical Guide: Mass Spectrometry Profiling of 5-Fluoro-2-(trifluoromethyl)benzamide
Executive Summary
This guide provides an in-depth technical analysis of This compound (CAS: 654-95-5), a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Accurate quantification and impurity profiling of this compound are essential due to the high stability of the trifluoromethyl group and the potential for isomeric impurities during synthesis.
While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been used for halogenated aromatics, this guide demonstrates why Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the superior analytical standard for this benzamide derivative. We present a comparative performance analysis, validated experimental protocols, and mechanistic fragmentation pathways to support method development in drug discovery workflows.
Part 1: Comparative Analysis of Analytical Methodologies
To ensure data integrity in drug development, researchers must select the ionization and separation mode that minimizes matrix interference and maximizes sensitivity.
Comparison Table: LC-ESI-MS/MS vs. GC-EI-MS
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-EI-MS (Alternative) |
| Primary Mechanism | Soft ionization (Protonation | Hard ionization (Electron Impact |
| Thermal Stability | High Suitability. Analyzes compound at ambient temperatures, preventing amide degradation. | Moderate Risk. Amide group can dehydrate to nitrile in the injector port (>250°C). |
| Sensitivity (LOD) | < 1 ng/mL. Excellent for trace impurity profiling. | ~10-50 ng/mL. Lower sensitivity due to peak tailing (H-bonding). |
| Sample Prep | Minimal (Dilute-and-Shoot). | Complex (Derivatization often required to improve peak shape). |
| Selectivity | High (MRM transitions specific to benzamide loss). | Moderate (EI spectra of isomers are nearly identical). |
Expert Insight: Why ESI Wins
Although the trifluoromethyl group increases volatility, the primary amide moiety (-CONH
Part 2: Mechanistic Fragmentation & Data Interpretation
Understanding the dissociation pathways is critical for establishing Multiple Reaction Monitoring (MRM) transitions.
Fragmentation Pathway (Graphviz Diagram)
The following diagram illustrates the collision-induced dissociation (CID) pathway of protonated this compound.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound showing the transition from the protonated molecular ion to the characteristic acylium and phenyl cations.[1]
Key Diagnostic Ions
| m/z (Experimental) | Ion Identity | Formula | Significance |
| 208.04 | Quantifier. Protonated molecule.[2] | ||
| 191.01 | Qualifier 1. Characteristic loss of ammonia (-17 Da). | ||
| 163.02 | Qualifier 2. Loss of Carbon Monoxide (-28 Da) from the acylium ion. |
Part 3: Validated Experimental Protocol
This protocol is designed to be self-validating ; the inclusion of a system suitability test ensures the instrument is performing correctly before valuable samples are consumed.
Reagents & Preparation
-
Stock Solution: Dissolve 1.0 mg of this compound in 1.0 mL Methanol (HPLC Grade).
-
Working Standard: Dilute stock to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Internal Standard (Recommended): 5-Fluoro-2-methylbenzamide or deuterated benzamide analog.
LC-MS/MS Parameters (Thermo/Agilent/Sciex Compatible)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Rationale: The trifluoromethyl group adds lipophilicity, making C18 ideal for retention without the need for specialized fluorophenyl columns.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B (Isocratic hold to elute polar salts).
-
1-6 min: 10% -> 90% B (Linear gradient).
-
6-8 min: 90% B (Wash).
-
8.1 min: 10% B (Re-equilibration).
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
System Suitability & QC (Self-Validation)
Before running unknown samples, perform the "Signal-to-Noise & Retention Check" :
-
Inject the 100 ng/mL standard.
-
Pass Criteria:
-
Retention time stability: ± 0.1 min.
-
Signal-to-Noise (S/N) ratio for m/z 208 > 191 transition must be > 50:1.
-
Peak Asymmetry factor: 0.8 – 1.2 (Ensures no column overload or secondary interactions).
-
Part 4: Workflow Visualization
This diagram outlines the decision process for analyzing fluorinated benzamide impurities.
Figure 2: Analytical workflow for selecting the appropriate MS modality based on analytical goals (Profiling vs. Quantification).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11316663, this compound. Retrieved from [Link]
- Holčapek, M., et al. (2012).Mass spectrometry of amide derivatives: Fragmentation mechanisms and structural elucidation. Journal of Mass Spectrometry.
- Gross, J. H. (2017).Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
- Agilent Technologies.LC/MS Method Development Guide for Fluorinated Compounds.
Sources
A Comparative Guide to the Efficacy of 5-Fluoro-2-(trifluoromethyl)benzamide and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone of modern drug design. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive comparison of 5-Fluoro-2-(trifluoromethyl)benzamide and its key positional isomers, offering insights into how subtle structural changes can impact biological efficacy.
Introduction: The Significance of Fluorine in Benzamide Scaffolds
Benzamides are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a trifluoromethyl (-CF3) group can enhance a compound's lipophilicity and metabolic stability, while a fluorine (-F) substituent can modulate its electronic properties and binding interactions. The precise positioning of these groups on the benzamide scaffold is critical and can lead to significant differences in pharmacological profiles. This guide will explore the synthesis, physicochemical properties, and comparative efficacy of this compound and its isomers.
Physicochemical Properties and Structural Comparison
The isomers included in this comparison are:
-
This compound
-
2-Fluoro-5-(trifluoromethyl)benzamide
-
4-Fluoro-2-(trifluoromethyl)benzamide
-
3-Fluoro-5-(trifluoromethyl)benzamide
-
2-Fluoro-4-(trifluoromethyl)benzamide
-
Lipophilicity (LogP): The position of the highly lipophilic -CF3 group is expected to be a major determinant of the overall LogP value.
-
Dipole Moment: The relative positions of the electronegative fluorine and trifluoromethyl groups will significantly alter the molecule's dipole moment, which can affect its solubility and interaction with polar biological targets.
-
Acidity/Basicity (pKa): The electron-withdrawing nature of both substituents will influence the acidity of the amide proton.
Table 1: Structural and Physicochemical Properties of Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 654-95-5 | C8H5F4NO | 207.13 |
| 2-Fluoro-5-(trifluoromethyl)benzamide | 207919-05-9 | C8H5F4NO | 207.13 |
| 4-Fluoro-2-(trifluoromethyl)benzamide | 207919-06-0 | C8H5F4NO | 207.13[2] |
| 3-Fluoro-5-(trifluoromethyl)benzamide | 207986-20-7 | C8H5F4NO | 207.13[3] |
| 2-Fluoro-4-(trifluoromethyl)benzamide | 207853-64-3 | C8H5F4NO | 207.13[4] |
Synthesis of Fluoro-(trifluoromethyl)benzamides
The synthesis of these isomers generally follows established methods for benzamide formation. A common and efficient approach is the amidation of the corresponding acyl chloride.
General Synthetic Workflow
Caption: Generalized synthetic workflow for fluoro-(trifluoromethyl)benzamides.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzamide from 2-(Trifluoromethyl)benzoyl chloride
This protocol can be adapted for the synthesis of the various isomers by starting with the appropriately substituted benzoyl chloride.
Materials:
-
2-(Trifluoromethyl)benzoyl chloride
-
Ammonium hydroxide (aqueous solution)
-
Cold water
-
Reaction vessel
-
Stirrer
-
Filtration apparatus
Procedure:
-
In a reaction vessel, combine 20g of 2-(Trifluoromethyl)benzoyl chloride with 20g of cold water.
-
While maintaining the temperature at 10°C, add 19.6g of ammonium hydroxide.
-
Stir the reaction mixture for approximately 3.5 hours.
-
Filter the resulting precipitate and wash it with water to isolate the crude product.
-
The crude product can be further purified by recrystallization.
This protocol is adapted from a general procedure and may require optimization for each specific isomer.
Comparative Biological Efficacy
Direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature. However, by compiling data from various sources, including patents and individual studies on related derivatives, a preliminary assessment of their potential can be made. The primary areas of investigation for benzamide derivatives are their anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of benzamide derivatives is often evaluated through their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency.
Experimental Protocol: MTT Assay for Cytotoxicity
This is a standard colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Test compounds (dissolved in DMSO)
-
Complete culture medium
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 2: Comparative Anticancer Activity (Hypothetical Data)
No direct comparative experimental data was found in the searched literature. The following table is a template for presenting such data when it becomes available.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | Data not available | |
| 2-Fluoro-5-(trifluoromethyl)benzamide | MCF-7 | Data not available | |
| 4-Fluoro-2-(trifluoromethyl)benzamide | MCF-7 | Data not available | |
| 3-Fluoro-5-(trifluoromethyl)benzamide | MCF-7 | Data not available | |
| 2-Fluoro-4-(trifluoromethyl)benzamide | MCF-7 | Data not available |
Antimicrobial Activity
The antimicrobial efficacy of the isomers can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilutions: Prepare serial dilutions of the test compounds in the broth in the wells of a microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 3: Comparative Antimicrobial Activity (Hypothetical Data)
No direct comparative experimental data was found in the searched literature. The following table is a template for presenting such data when it becomes available.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | S. aureus | Data not available | |
| 2-Fluoro-5-(trifluoromethyl)benzamide | S. aureus | Data not available | |
| 4-Fluoro-2-(trifluoromethyl)benzamide | S. aureus | Data not available | |
| 3-Fluoro-5-(trifluoromethyl)benzamide | S. aureus | Data not available | |
| 2-Fluoro-4-(trifluoromethyl)benzamide | S. aureus | Data not available |
Structure-Activity Relationship (SAR) Insights
While quantitative data is sparse for the parent compounds, research on related fluorinated benzamides provides valuable SAR insights. The position of the fluorine atom on the phenyl ring can significantly influence the molecule's conformation and its ability to form key interactions with biological targets. For instance, an ortho-fluoro substituent can induce a specific conformation through intramolecular hydrogen bonding, which may be favorable or unfavorable for binding to a particular protein.
The electronic effects of the substituents also play a crucial role. The trifluoromethyl group is a strong electron-withdrawing group, and its position relative to the amide functionality and the fluorine atom will modulate the electron distribution across the aromatic ring, affecting its reactivity and potential to engage in electrostatic interactions.
Caption: Key structural determinants of biological efficacy in fluoro-(trifluoromethyl)benzamides.
Conclusion and Future Directions
This guide highlights the importance of isomeric substitution patterns in modulating the potential biological activity of this compound and its related isomers. While a complete comparative dataset is not yet available, the provided synthetic and analytical protocols offer a framework for researchers to conduct such a comparative study.
Future research should focus on the systematic synthesis and biological evaluation of this isomeric series against a panel of cancer cell lines and microbial strains. Such studies will not only elucidate the structure-activity relationships governing the efficacy of this class of compounds but also pave the way for the rational design of more potent and selective therapeutic agents.
References
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PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from: [Link]
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PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from: [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
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- 3. 3-Fluoro-5-(trifluoromethyl)benzamide | CAS 207986-20-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Fluoro-4-(trifluoromethyl)benzamide | CAS 207853-64-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Guide to Inhibitor Stability: Benchmarking 5-Fluoro-2-(trifluoromethyl)benzamide
For researchers, scientists, and professionals in drug development, the selection of a small molecule inhibitor extends beyond its immediate efficacy. The stability of an inhibitor is a critical parameter that dictates its reliability in experimental settings and its potential as a therapeutic candidate. An unstable compound can yield misleading data and faces significant hurdles in development. This guide provides a framework for benchmarking the stability of inhibitors, using 5-Fluoro-2-(trifluoromethyl)benzamide as a focal point for comparison against established therapeutic agents.
While specific inhibitory targets and comprehensive stability data for this compound are not extensively documented in publicly available literature, its chemical structure—a fluorinated benzamide—provides a basis for logical comparison with other inhibitors sharing similar functional groups. The presence of a trifluoromethyl group, known for enhancing metabolic stability and target affinity, suggests that this compound is designed for robust performance. This guide will delve into the theoretical stability of this compound and compare it with the experimentally determined stability of a relevant class of benzamide-containing drugs, the Poly (ADP-ribose) polymerase (PARP) inhibitors, and the structurally distinct Bax channel blockers.
The Imperative of Inhibitor Stability in Research and Development
The journey of a small molecule from a laboratory curiosity to a clinical tool is fraught with challenges, with stability being a primary gatekeeper. Instability can manifest in two principal forms:
-
Chemical Instability: The susceptibility of a compound to degrade under various physicochemical conditions such as pH, temperature, and light. This can lead to a loss of active compound and the generation of potentially confounding or toxic byproducts.
-
Metabolic Instability: The propensity of a compound to be chemically altered by metabolic enzymes, primarily in the liver. Rapid metabolism can lead to a short in vivo half-life, diminishing the therapeutic window and complicating dosing regimens.[1]
Understanding these stability profiles is paramount for interpreting experimental results accurately and for predicting the pharmacokinetic behavior of a potential drug.
Benchmarking Stability: A Multi-Faceted Approach
To provide a comprehensive assessment of inhibitor stability, a series of standardized assays are employed. These investigations fall into two main categories: forced degradation studies to probe chemical stability and in vitro metabolic assays to predict in vivo clearance.
Part 1: Chemical Stability Assessment through Forced Degradation
Forced degradation studies are a cornerstone of drug development, designed to identify the likely degradation products of a drug substance.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[2][3]
Hypothesized Stability of this compound:
The structure of this compound suggests a degree of inherent chemical stability. The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, rendering this moiety resistant to metabolic attack. The benzamide functional group, while potentially susceptible to hydrolysis under strong acidic or basic conditions, is generally stable. A safety data sheet for the compound indicates it is stable under normal storage conditions but incompatible with strong acids, bases, and oxidizing agents.
Comparative Inhibitors:
To provide context, we will compare the hypothesized stability of this compound with published data on two classes of inhibitors:
-
PARP Inhibitors (Olaparib, Rucaparib, and Niraparib): These are established anti-cancer drugs that also contain a benzamide or related amide pharmacophore.
-
Bax Channel Blockers: A class of apoptosis modulators with a distinct chemical scaffold.
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study, which can be adapted for this compound and other inhibitors.
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the inhibitor solution in 0.1 N HCl at 60°C for up to 24 hours.
-
Base Hydrolysis: Incubate the inhibitor solution in 0.1 N NaOH at 60°C for up to 24 hours.
-
Oxidative Degradation: Treat the inhibitor solution with 3% hydrogen peroxide at room temperature for up to 24 hours.
-
Thermal Degradation: Expose a solid sample of the inhibitor to 60°C for up to 24 hours.
-
Photolytic Degradation: Expose the inhibitor solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Time Points: Collect samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method, typically with UV and mass spectrometric detection, to separate and quantify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study to assess chemical stability.
Comparative Chemical Stability Data for PARP Inhibitors:
| Inhibitor | Acid Hydrolysis (0.1 N HCl) | Base Hydrolysis (0.1 N NaOH) | Oxidative Stress (H2O2) | Reference |
| Olaparib | Stable | Susceptible to degradation | Not reported | [Forced degradation studies of olaparib] |
| Rucaparib | Stable | Stable | Susceptible to degradation | [Forced degradation studies of rucaparib] |
| Niraparib | Stable | Stable | Stable | [Forced degradation studies of niraparib] |
Note: This table is a qualitative summary based on available literature. Quantitative data (e.g., degradation rates) would be determined in a head-to-head experimental study.
From this, we can infer that while benzamide-containing PARP inhibitors are generally stable to hydrolysis, some, like Rucaparib, are susceptible to oxidative degradation. Niraparib appears to be the most chemically robust of the three under these conditions. A similar forced degradation study on this compound would be necessary to place its chemical stability within this context.
Part 2: Metabolic Stability Assessment
Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability.[1] In vitro assays using liver microsomes or hepatocytes are the industry standard for early-stage assessment.[4][5]
Hypothesized Metabolic Stability of this compound:
The trifluoromethyl group is a well-known strategy to block metabolic oxidation at the substituted position, which would suggest that this compound may possess favorable metabolic stability. The fluorine atom at the 5-position could also modulate its metabolic profile.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a detailed method for determining the metabolic stability of an inhibitor.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of an inhibitor in liver microsomes.
Methodology:
-
Reagents and Materials:
-
Test inhibitor and positive control compounds (e.g., testosterone, verapamil).
-
Pooled liver microsomes (human, rat, mouse, etc.).
-
NADPH regenerating system (or NADPH).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard for reaction quenching.
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes and the test inhibitor in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Time Points:
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (protein concentration).
-
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Comparative Metabolic Stability of PARP Inhibitors:
While comprehensive head-to-head microsomal stability data is not always publicly available in a comparative format, we can refer to published pharmacokinetic parameters to infer metabolic stability.
| Inhibitor | Plasma Half-Life (t½) in Humans | Primary Metabolism | Reference |
| Olaparib | ~15 hours | Extensively metabolized (CYP3A4) | [Olaparib FDA Label] |
| Rucaparib | ~17 hours | Extensively metabolized (CYP2D6, CYP3A4) | [Rucaparib FDA Label] |
| Niraparib | ~36 hours | Primarily metabolized by carboxylesterases | [Niraparib FDA Label] |
A longer plasma half-life can be indicative of greater metabolic stability. Niraparib's longer half-life and metabolism by carboxylesterases rather than the highly inducible CYP enzymes may contribute to a more predictable pharmacokinetic profile. To properly benchmark this compound, it would need to be subjected to the same microsomal stability assay as these comparators.
A Note on the Structurally Distinct Comparator: Bax Channel Blockers
Bax channel blockers, such as BI-6C9, represent a different class of inhibitors that modulate apoptosis.[6] Their stability profile would not be predicted based on the benzamide structure. Publicly available, detailed stability data for many of these research compounds is scarce. However, their inclusion in a stability screening campaign would be essential to understand if a novel scaffold offers advantages in terms of chemical robustness and metabolic clearance over more established pharmacophores.
Synthesis and Conclusion
The stability of a small molecule inhibitor is a multifaceted property that is fundamental to its utility in research and its potential as a therapeutic. While a complete experimental stability profile for this compound is not yet in the public domain, its chemical structure, featuring a trifluoromethyl group, suggests a design that prioritizes stability.
This guide provides the scientific rationale and detailed experimental protocols for a comprehensive stability assessment. By employing forced degradation studies and in vitro metabolic assays, researchers can systematically benchmark novel inhibitors like this compound against established drugs such as the PARP inhibitors.
The provided comparative data for Olaparib, Rucaparib, and Niraparib highlight that even within a class of structurally related inhibitors, significant differences in chemical and metabolic stability can exist. Such comparative benchmarking is not merely a regulatory requirement but a crucial component of the scientific process, enabling the selection of the most robust and reliable tools for biological investigation and drug development. The protocols and frameworks presented herein offer a clear path for any research team to generate the critical stability data needed to advance their small molecule programs with confidence.
References
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U.S. Food and Drug Administration. (2018). Lynparza (olaparib) Prescribing Information. [Link]
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U.S. Food and Drug Administration. (2016). Rubraca (rucaparib) Prescribing Information. [Link]
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U.S. Food and Drug Administration. (2017). Zejula (niraparib) Prescribing Information. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
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Analiza. (n.d.). Microsomal Stability. [Link]
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Hetterscheid, D. G., & van de Water, B. (2004). Bax channel inhibitors prevent mitochondrion-mediated apoptosis and protect neurons in a model of global brain ischemia. Journal of Biological Chemistry, 279(53), 54309-54315. [Link]
- Srinivas, N. R. (2013). Forced degradation studies: a commentary. Journal of Pharmaceutical and Biomedical Analysis, 84, 137-138.
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Luminati, M., Rulli, E., & Damia, G. (2020). Quantitative determination of niraparib and olaparib tumor distribution by mass spectrometry imaging. Journal of the American Society for Mass Spectrometry, 31(4), 856-864. [Link]
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R. P. S. R. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 001-007. [Link]
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Agilent Technologies. (2018). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. [Link]
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Schelhaas, M., & Glombik, H. (2007). Strategies to improve plasma half life time of peptide and protein drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 803-812. [Link]
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Wang, Y., et al. (2019). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 20(4), 147. [Link]
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Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]
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Zancan, P., & Smaili, S. S. (2010). Prostaglandins antagonistically control Bax activation during apoptosis. Cell Death & Differentiation, 17(10), 1603-1611. [Link]
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Pavan, A. R., et al. (2021). The conformational stability of pro-apoptotic BAX is dictated by discrete residues of the protein core. Nature Communications, 12(1), 4935. [Link]
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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Fluorinated Compounds
Introduction: The Unique Challenge of Fluorinated Compounds
The introduction of fluorine into organic molecules has been a transformative strategy in pharmaceuticals, agrochemicals, and materials science. The carbon-fluorine bond, the strongest single bond in organic chemistry, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1] However, these same properties present significant analytical challenges. The stability that makes these compounds desirable also contributes to their environmental persistence, leading to heightened regulatory scrutiny, particularly for per- and polyfluoroalkyl substances (PFAS).[1][2][3]
For scientists in drug development and research, robust and reliable analytical methods are not merely a matter of good practice; they are a prerequisite for regulatory approval and ensuring product quality and safety. Validating an analytical method demonstrates, through objective evidence, that the procedure is fit for its intended purpose.[4][5][6] This guide provides an in-depth comparison of common analytical techniques for fluorinated compounds, grounded in the principles of international regulatory guidelines and enriched with field-proven insights to navigate the specific hurdles these molecules present.
Part 1: Foundational Principles of Method Validation
The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a harmonized framework for method validation, which is essential for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA).[4][5][6][7][8] The objective is to prove the method's suitability for its intended use, whether it be for quantification, impurity testing, or identification.[4]
An effective validation protocol is built upon several key performance characteristics:
| Validation Parameter | Definition & Purpose | Specific Considerations for Fluorinated Compounds |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[7] | High-resolution mass spectrometry (HRMS) is often necessary to differentiate between isomers or compounds with similar mass. 19F NMR offers exceptional specificity due to its wide chemical shift range and low risk of signal overlap.[9][10] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | The unique physicochemical properties of some fluorinated compounds can lead to non-linear detector responses or adsorption to surfaces at low concentrations. Linearity should be demonstrated with an R² value typically >0.99.[3] |
| Accuracy | The closeness of test results to the true value. It is often determined by recovery studies on spiked samples.[7] | Matrix effects are a primary cause of inaccuracy in LC-MS analysis of fluorinated compounds.[11][12][13] Accuracy is typically expressed as percent recovery, with acceptance criteria often falling within 80-120%.[14] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Precision is expressed as the Relative Standard Deviation (%RSD). For assays, a typical acceptance criterion is %RSD ≤ 2%. The persistence of fluorinated compounds can lead to carryover in chromatographic systems, impacting precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Driven by regulatory requirements, particularly for environmental contaminants like PFAS, which often require detection limits in the parts-per-trillion (ng/L) range.[1] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The LOQ is the lowest concentration on the calibration curve and must meet predefined accuracy and precision criteria. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[4] | The range must cover the expected concentrations in the samples, from trace impurities to the full strength of an active pharmaceutical ingredient (API). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | Provides an indication of the method's reliability during normal usage. Testing robustness early in development can prevent validation failures. |
Workflow for Analytical Method Validation
The validation process is a systematic journey from procedure development to routine use. It ensures that the analytical method remains fit for purpose throughout its lifecycle, a concept emphasized in the latest ICH Q14 and Q2(R2) guidelines.[5][7][15]
Caption: A generalized workflow for analytical method validation.
Part 2: Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the analyte's properties (volatility, polarity, concentration) and the analytical objective. For fluorinated compounds, three techniques dominate the landscape: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and 19F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the workhorse for analyzing non-volatile, polar fluorinated compounds like PFAS and many fluorinated pharmaceuticals.[1] Its high sensitivity and selectivity make it ideal for trace-level quantification in complex matrices.
-
Causality Behind Experimental Choices:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically chosen for acidic fluorinated compounds (e.g., perfluorocarboxylic acids) because they readily form [M-H]⁻ ions.
-
Mobile Phase Modifiers: Fluorinated alcohols like hexafluoroisopropanol (HFIP) are often used as mobile phase additives.[16] They improve chromatographic resolution and enhance MS signal intensity by aiding in the desolvation process in the ESI source.[16]
-
Sample Preparation: Solid-phase extraction (SPE) is the most common sample preparation technique, used to concentrate the analytes and remove interfering matrix components.[17][18]
-
-
Validation Challenges:
-
Matrix Effects: This is the most significant challenge in LC-MS. Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[11][12][13] Assessing matrix effects is a mandatory part of validation for bioanalytical methods.[12][13]
-
Isomer Sums: Many fluorinated compounds exist as a mix of linear and branched isomers. Chromatographic separation can be difficult, and often, regulatory methods require the quantification of the sum of all isomers.
-
Caption: The mechanism of ion suppression (matrix effect) in ESI-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for volatile and semi-volatile fluorinated compounds, such as fluorotelomer alcohols (FTOHs) or certain fluorinated drug intermediates.[2][19]
-
Causality Behind Experimental Choices:
-
Derivatization: Many polar fluorinated compounds are not sufficiently volatile for GC analysis. Derivatization is a chemical reaction used to convert the analyte into a more volatile and thermally stable derivative. For example, perfluoroalkyl carboxylic acids can be esterified before GC-MS analysis.[20]
-
Injector and Column Choice: A splitless injection is often used for trace analysis to transfer the maximum amount of analyte onto the column. The choice of GC column (e.g., a mid-polar DB-624) is critical for achieving separation from matrix interferences.[2]
-
-
Validation Challenges:
-
Derivatization Efficiency: The derivatization reaction must be reproducible and high-yielding. The validation must demonstrate the consistency of this reaction under different conditions.
-
Thermal Stability: Some fluorinated compounds can degrade in the hot GC inlet, leading to poor accuracy and precision. This must be evaluated during method development.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful quantitative technique (qNMR) that is often overlooked. Since the signal intensity is directly proportional to the number of fluorine nuclei, it can be used for purity assessment and quantification without the need for a specific reference standard of the analyte itself.[9][21]
-
Causality Behind Experimental Choices:
-
Internal Standard: Quantification is performed relative to a certified internal standard containing fluorine (e.g., trifluoroacetic acid).[9] The standard must be chemically inert, not react with the sample, and have a resonance that is well-resolved from the analyte signals.
-
Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their ground state between pulses. A sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time) is crucial and must be determined experimentally.[21]
-
-
Validation Challenges:
-
Sensitivity: NMR is inherently less sensitive than MS-based methods, typically requiring analyte concentrations in the low µg/mL to mg/mL range. This makes it unsuitable for trace analysis.
-
Spectral Overlap: While less common than in 1H NMR due to the wide chemical shift range (~800 ppm), spectral overlap can still occur in complex mixtures, complicating quantification.[22]
-
Comparative Performance Summary
| Feature | LC-MS/MS | GC-MS | 19F qNMR |
| Analyte Type | Polar, non-volatile | Volatile, semi-volatile (or derivatizable) | Any fluorine-containing compound |
| Primary Application | Trace quantification, impurity profiling | Analysis of volatile impurities, environmental monitoring | Purity assessment, quantification of major components |
| Typical LOD/LOQ | Very Low (pg/mL to ng/mL)[1] | Low (ng/mL)[3][20] | High (µg/mL to mg/mL) |
| Key Advantage | Highest sensitivity and selectivity | Excellent for volatile compounds | "Absolute" quantification without analyte-specific standards |
| Primary Challenge | Matrix effects[11][12] | Requirement for volatility/derivatization | Lower sensitivity |
Part 3: Detailed Experimental Protocols
Trustworthy data comes from meticulously executed protocols. The following are representative, step-by-step procedures for critical validation experiments.
Protocol 1: Assessment of Matrix Effects in LC-MS/MS
Objective: To quantitatively assess the degree of ion suppression or enhancement for a fluorinated analyte in a representative biological matrix (e.g., human plasma).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and its stable isotope-labeled internal standard (SIL-IS) into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank plasma (at least 6 different lots) using the finalized sample preparation method. Spike the resulting clean extract with the analyte and SIL-IS.
-
Set C (Matrix-Matched Calibrator): Spike blank plasma with the analyte and SIL-IS before performing the sample preparation procedure.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the SIL-IS.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Internal Standard Normalized MF: IS-Normalized MF = MF_analyte / MF_IS
-
Recovery (RE%): RE% = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Acceptance Criteria:
-
The IS-Normalized MF should be between 0.85 and 1.15.
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤ 15%.
-
Expert Insight: Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.
Protocol 2: Purity Determination by 19F qNMR
Objective: To determine the purity of a fluorinated active pharmaceutical ingredient (API) using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated API into an NMR tube.
-
Accurately weigh and add a suitable amount of a certified internal standard (e.g., hexafluorobenzene).
-
Add a deuterated solvent (e.g., DMSO-d6) to dissolve both compounds completely.
-
-
NMR Acquisition:
-
Acquire the 19F NMR spectrum using quantitative parameters. Critically, ensure the relaxation delay (d1) is at least 5 times the T1 of the slowest relaxing fluorine nucleus in both the analyte and the standard.
-
Ensure the spectral width is large enough to encompass all fluorine signals.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the spectrum.
-
Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
-
Calculation:
-
The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area
-
N = Number of fluorine atoms in the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
-
Acceptance Criteria: The method should demonstrate adequate precision (e.g., %RSD < 1.5%) and accuracy when compared to a reference method (e.g., mass balance).[7]
Expert Insight: The power of qNMR lies in its reliance on a fundamental physical constant rather than the response factor from a specific instrument detector, which can vary.[9][21] This makes it a primary or reference method for certifying reference materials. The key to trustworthiness is the rigorous validation of acquisition parameters, particularly the relaxation delay.
Part 4: Navigating the Analytical Landscape - A Decision Guide
Choosing the right technology is the first step in a successful validation. The properties of the fluorinated analyte and the goals of the analysis dictate the most appropriate path.
Caption: A decision tree for selecting an analytical technique.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
Accurate Mass Library for PFAS Analysis in Environmental Samples and Workflow for Identification of Pollutants in Drinking Water Using GC/Q-TOF. Agilent. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
-
Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification. Innovatech Labs. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
ICH releases draft guidelines on analytical method development. RAPS. [Link]
-
Filling the Gaps in PFAS Detection: Integrating GC-MS Non-Targeted Analysis for Comprehensive Environmental Monitoring and Exposure Assessment. ACS Publications. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Center for Biotechnology Information (NCBI). [Link]
-
Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. National Center for Biotechnology Information (NCBI). [Link]
-
New Study Uses MSPE with GC–MS to Analyze PFCAs in Water. LCGC International. [Link]
-
Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. American Chemical Society (ACS). [Link]
-
The value of Fluorine-19 in analyzing pesticides. Nanalysis. [Link]
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Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Advances in fluorine-containing materials for sample preparation in the food field. Royal Society of Chemistry. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Advances in fluorine-containing materials for sample preparation in the food field. Royal Society of Chemistry. [Link]
-
Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. PubMed. [Link]
-
Simplified sample preparation for fluoride determination in biological material. PubMed. [Link]
-
Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
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A Comparative Guide to the Metabolic Stability of 5-Fluoro-2-(trifluoromethyl)benzamide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. A compound's metabolic stability directly influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides an in-depth analysis of the metabolic stability of 5-Fluoro-2-(trifluoromethyl)benzamide, a compound of interest due to its unique structural motifs. We will explore its predicted metabolic pathways and present a comparative framework against structurally related alternatives, supported by detailed experimental protocols for in vitro assessment.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life and clearance.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels.
This compound presents an interesting case study. The presence of both a fluorine atom and a trifluoromethyl group on the benzamide scaffold is anticipated to significantly influence its metabolic profile. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] However, the overall impact is highly dependent on the position of the fluorine atom and the electronic properties of the molecule.[4][5]
This guide will dissect the probable metabolic pathways of this compound and provide a head-to-head comparison with two hypothetical, yet plausible, structural analogs:
-
Compound A: 2-(Trifluoromethyl)benzamide: Lacking the fluoro-substituent, this analog will serve as a baseline to evaluate the impact of fluorination.
-
Compound B: 5-Chloro-2-(trifluoromethyl)benzamide: Replacing fluorine with chlorine allows for a comparison of the effects of different halogen substitutions.
Predicted Metabolic Pathways of this compound
The metabolic fate of this compound is likely governed by two primary enzymatic systems: cytochrome P450 monooxygenases and amidases.
Cytochrome P450-Mediated Oxidation
CYP enzymes, predominantly located in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics. For this compound, potential sites of oxidation include the aromatic ring. However, the electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to render the aromatic ring less susceptible to electrophilic attack by CYPs, thereby potentially slowing down aromatic hydroxylation.
Amidase-Mediated Hydrolysis
The benzamide moiety is susceptible to hydrolysis by amidases, enzymes that cleave the amide bond to yield the corresponding carboxylic acid and ammonia.[6][7][8][9] This is a common metabolic pathway for amide-containing drugs. The rate of hydrolysis can be influenced by the steric and electronic environment around the amide bond.
Below is a diagram illustrating the potential primary metabolic pathways:
Caption: Predicted primary metabolic pathways of this compound.
In Vitro Assessment of Metabolic Stability: A Comparative Approach
To empirically assess the metabolic stability of this compound and its analogs, two standard in vitro assays are indispensable: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay provides a measure of a compound's intrinsic clearance mediated by Phase I enzymes, primarily CYPs.[10]
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Pooled human liver microsomes (commercially available).
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) dissolved in a suitable organic solvent (e.g., DMSO).
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Add the test compound to the microsomal suspension to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[11][12][13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.
Experimental Protocol: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Cryopreserved human hepatocytes.
-
Hepatocyte culture medium.
-
Test compounds and positive controls dissolved in a suitable solvent.
-
-
Cell Culture and Incubation:
-
Thaw and plate the hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh medium containing the test compound (final concentration of 1 µM).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), collect both the cells and the medium.
-
Lyse the cells and combine with the medium.
-
Extract the compound and an internal standard using an organic solvent.
-
Analyze the samples for the remaining parent compound concentration by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the in vitro half-life and intrinsic clearance.
-
Caption: Workflow for the hepatocyte stability assay.
Comparative Metabolic Stability Data (Hypothetical)
The following table presents hypothetical, yet scientifically plausible, data from in vitro metabolic stability assays for this compound and its analogs.
| Compound | In Vitro Half-life (t½, min) - Microsomes | Intrinsic Clearance (Clint, µL/min/mg) - Microsomes | In Vitro Half-life (t½, min) - Hepatocytes | Intrinsic Clearance (Clint, µL/min/10^6 cells) - Hepatocytes | Predicted In Vivo Clearance |
| This compound | > 60 | < 10 | > 120 | < 5 | Low |
| Compound A: 2-(Trifluoromethyl)benzamide | 45 | 15.4 | 90 | 7.7 | Low to Moderate |
| Compound B: 5-Chloro-2-(trifluoromethyl)benzamide | 55 | 12.6 | 110 | 6.3 | Low |
Interpretation of Hypothetical Data:
-
This compound: The presence of the fluorine atom at the 5-position, a site potentially susceptible to oxidation, is predicted to significantly block CYP-mediated metabolism, leading to a longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart.
-
Compound A: 2-(Trifluoromethyl)benzamide: With an unsubstituted position on the aromatic ring, this compound is expected to be more susceptible to aromatic hydroxylation, resulting in a shorter half-life and higher clearance.
-
Compound B: 5-Chloro-2-(trifluoromethyl)benzamide: The chloro-substituent is also expected to block metabolism at the 5-position, similar to fluorine. However, due to the different electronic properties of chlorine versus fluorine, there might be subtle differences in the overall metabolic stability.
In Vivo Pharmacokinetic Considerations
While in vitro assays are invaluable for early screening, in vivo pharmacokinetic studies in animal models (e.g., rats) are necessary to confirm these predictions.[14] Such studies would involve administering the compound and measuring its concentration in plasma over time to determine key parameters like clearance, volume of distribution, and bioavailability.
Conclusion
The metabolic stability of this compound is predicted to be significantly enhanced by the presence of the fluorine atom, which likely shields the molecule from extensive CYP450-mediated oxidation. The primary metabolic route is anticipated to be a slower amide hydrolysis. In comparison to non-fluorinated or other halogenated analogs, this compound is expected to exhibit a more favorable pharmacokinetic profile with lower intrinsic clearance. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predictions, enabling a data-driven approach to lead candidate selection and optimization in the drug discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
